LIH383
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H72N16O8S |
|---|---|
Molecular Weight |
997.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
HKVZPBVWPFDBBQ-LBBUGJAGSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of LIH383 in Opioid Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIH383 is a synthetic octapeptide that has emerged as a significant tool for modulating the endogenous opioid system. It acts as a potent and highly selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This receptor functions as a scavenger for a broad spectrum of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin. By binding to ACKR3, this compound effectively inhibits this scavenging activity, thereby increasing the local concentration of these endogenous opioids. This elevation in available opioid peptides leads to a potentiation of their natural analgesic and anxiolytic effects through enhanced activation of classical opioid receptors (μ, δ, and κ). This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The opioid system is a critical regulator of pain, mood, and reward in the central nervous system. Its effects are primarily mediated by the interaction of endogenous opioid peptides with classical G protein-coupled receptors (GPCRs): the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). The discovery of the atypical chemokine receptor 3 (ACKR3) as a novel regulator of this system has opened new avenues for therapeutic intervention[1][2][3]. ACKR3 does not couple to G proteins to initiate downstream signaling in the classical sense. Instead, it acts as a scavenger, internalizing and clearing endogenous opioid peptides from the extracellular space, thus dampening their signaling potential[2][4][5].
This compound, an octapeptide derived from adrenorphin, was developed as a potent and selective agonist of ACKR3[1][6]. Its interaction with ACKR3 inhibits the receptor's scavenging function, leading to an indirect potentiation of endogenous opioid signaling[2][4]. This novel mechanism of action presents a promising strategy for enhancing analgesia and other beneficial opioid effects while potentially mitigating the adverse effects associated with direct-acting opioid agonists.
Mechanism of Action of this compound
The primary role of this compound in opioid potentiation is centered on its function as a negative modulator of ACKR3's scavenging activity. The process can be summarized in the following steps:
-
Binding to ACKR3: this compound binds with high affinity and selectivity to the ACKR3 receptor[2][7].
-
Inhibition of Opioid Scavenging: This binding event prevents ACKR3 from sequestering endogenous opioid peptides such as enkephalins and dynorphins from the synaptic cleft[4][5].
-
Increased Availability of Endogenous Opioids: The inhibition of scavenging leads to an accumulation of these endogenous opioids in the vicinity of classical opioid receptors (MOR, DOR, KOR)[2][8][9].
-
Potentiation of Classical Opioid Receptor Signaling: The elevated concentration of endogenous opioids results in increased activation of their respective classical receptors, thereby amplifying their downstream signaling and physiological effects, such as analgesia[4][5].
Notably, this compound's agonism at ACKR3 primarily drives the recruitment of β-arrestin, rather than initiating typical G protein-mediated signaling cascades[10][11]. This biased agonism is a key feature of its pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
| Parameter | Receptor | Value | Assay | Reference |
| EC50 | Human ACKR3 | 0.61 nM | β-arrestin recruitment | [3][10] |
| Potency | ACKR3 | pM-level | Not specified | [4][12] |
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Half-life | Rat | < 2 minutes | [4][12] |
Table 2: In Vivo Pharmacokinetic Data for this compound
| Receptor | Activity | Comment | Reference |
| MOR, DOR, KOR, NOP | No significant agonist or antagonist activity | Demonstrates high selectivity for ACKR3 over classical opioid receptors. | [4] |
| Other Chemokine Receptors | No significant β-arrestin recruitment | Further confirms the high selectivity of this compound. | [4] |
Table 3: Selectivity Profile of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Opioid Potentiation
The following diagram illustrates the signaling cascade initiated by this compound, leading to the potentiation of endogenous opioid signaling.
Caption: this compound binds to ACKR3, blocking endogenous opioid scavenging and potentiating their effects.
Experimental Workflow for β-arrestin Recruitment Assay
This diagram outlines the typical workflow for a β-arrestin recruitment assay used to quantify the potency of this compound at the ACKR3 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. β-Arrestin2 Recruitment Assay [bio-protocol.org]
- 9. Scientists developed a novel molecule for the treatment of pain and depression [techexplorist.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Progress in Opioid Research from an Electrophysiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
LIH383: A Selective ACKR3 Agonist for Modulating the Opioid System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Derived from the opioid peptide adrenorphin, this compound represents a novel approach to modulating the endogenous opioid system.[1] ACKR3 functions as a scavenger receptor for a range of endogenous opioid peptides, including enkephalins and dynorphins.[2][3] By binding to and sequestering these peptides, ACKR3 effectively reduces their availability to activate classical opioid receptors, thus acting as a negative regulator of opioid signaling.[2][3] this compound, by acting as a potent ACKR3 agonist, induces receptor internalization and downstream signaling through the β-arrestin pathway, without engaging G-protein signaling.[4] This action potentiates the analgesic and other effects of endogenous opioids by preventing their sequestration by ACKR3.[1] This technical guide provides a comprehensive overview of this compound, including its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and related ligands in various functional assays.
Table 1: Potency of this compound and Endogenous Ligands in β-Arrestin Recruitment to ACKR3
| Ligand | EC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | 0.61 | U87 | β-arrestin-1 recruitment | [5][6] |
| CXCL12 | 1.2 | U87 | β-arrestin recruitment | [7] |
| CXCL11 | 2.2 | U87 | β-arrestin recruitment | [7] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Concentration Tested | Assay Type | Reference |
| Mu-opioid receptor (MOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |
| Delta-opioid receptor (DOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |
| Kappa-opioid receptor (KOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |
| Nociceptin receptor (NOP) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |
| Other Chemokine Receptors | No significant activity | 3 µM | β-arrestin recruitment | [2][5] |
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
ACKR3 activation by agonists like this compound does not lead to canonical G-protein coupling. Instead, it triggers a β-arrestin-biased signaling cascade. This pathway is primarily involved in receptor internalization and scavenging of extracellular ligands. The binding of an agonist promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which in turn facilitates the recruitment of β-arrestin. This complex is then internalized, removing the receptor and its bound ligand from the cell surface.
Figure 1: ACKR3 Signaling Pathway upon this compound Binding.
Experimental Workflow for ACKR3 Agonist Characterization
The characterization of a novel ACKR3 agonist like this compound typically involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. A standard workflow begins with binding assays to confirm interaction with the receptor, followed by functional assays to measure agonist-induced signaling, and finally, selectivity profiling against related receptors.
Figure 2: Experimental Workflow for Characterizing this compound.
Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to ACKR3. It typically involves a competition binding format where unlabeled this compound competes with a radiolabeled ligand for binding to membranes prepared from cells expressing ACKR3.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or U87 cells stably expressing human ACKR3 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay Protocol:
-
In a 96-well plate, add a fixed concentration of radiolabeled CXCL12 (e.g., [125I]-CXCL12) to each well.
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. β-Arrestin Recruitment Assay
This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to ACKR3, a hallmark of its activation. Enzyme fragment complementation (EFC) assays, such as the PathHunter assay, are commonly used.
-
Cell Culture and Seeding:
-
Use a commercially available cell line co-expressing ACKR3 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1 ACKR3 β-arrestin cells).
-
Culture the cells according to the manufacturer's protocol.
-
Seed the cells in a white, clear-bottom 384-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and a reference agonist in assay buffer.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control.
-
Incubate the plate for 90 minutes at 37°C in a humidified incubator.
-
Prepare the detection reagent mixture containing the β-galactosidase substrate according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a plate luminometer.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).
-
Calculate the EC50 value from the concentration-response curve using non-linear regression.
-
3. ERK1/2 Phosphorylation Assay
This assay assesses the downstream signaling consequences of ACKR3 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Cell Culture and Stimulation:
-
Culture U87 or HEK293 cells expressing ACKR3 in 96-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., CXCL12) for a short period (typically 5-15 minutes) at 37°C.
-
-
Detection of Phospho-ERK1/2 (Western Blotting):
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the unstimulated control.
-
-
Detection of Phospho-ERK1/2 (Cell-Based ELISA):
-
After stimulation, fix the cells in the 96-well plate with formaldehyde.
-
Permeabilize the cells with a detergent-based solution.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against p-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.
-
Normalize the p-ERK1/2 signal to the total cell number in each well.
-
This compound is a valuable research tool for investigating the biology of ACKR3 and its role in the modulation of the opioid system. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for pain, depression, and potentially other disorders where the endogenous opioid system is dysregulated. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other selective ACKR3 agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
LIH383: A Technical Whitepaper on its Modulation of Endogenous Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of LIH383, a novel synthetic peptide, and its significant impact on the endogenous opioid system. It consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and workflows to offer a comprehensive resource for professionals in pharmacology and drug development.
Executive Summary
This compound is a potent and selective octapeptide agonist of the atypical chemokine receptor ACKR3 (also known as CXCR7).[1] Its primary mechanism of action is the inhibition of the newly discovered function of ACKR3 as a broad-spectrum scavenger of endogenous opioid peptides, including enkephalins and dynorphins.[1][2][3] By blocking this scavenging activity, this compound effectively increases the bioavailability of these natural opioids to their classical receptors (mu, delta, and kappa), thereby potentiating their analgesic and anxiolytic effects.[1][3] This novel modulatory approach presents a promising therapeutic strategy for conditions such as chronic pain, depression, and anxiety, offering a potential new class of pharmaceuticals to address the ongoing opioid crisis.[4][5][6][7]
The ACKR3 Scavenging Mechanism and this compound's Intervention
The foundational principle of this compound's therapeutic potential lies in the unique function of the ACKR3 receptor. Unlike the classical G protein-coupled opioid receptors that mediate analgesia, ACKR3 does not trigger typical G protein signaling pathways upon ligand binding.[8] Instead, it acts as a negative regulator of the opioid system.[5][6][7]
When endogenous opioid peptides such as enkephalins and dynorphins bind to ACKR3, the receptor recruits β-arrestin, leading to the internalization and subsequent degradation of the peptide-receptor complex.[2] This "scavenging" process effectively reduces the extracellular concentration of these peptides, limiting their availability to activate the classical opioid receptors that produce pain relief and mood modulation.[1][2][3]
This compound functions as a competitive agonist at the ACKR3 receptor.[1] By binding with high affinity, it occupies the receptor and prevents the sequestration of endogenous opioid peptides.[5] This leads to an elevated concentration of these peptides in the vicinity of the classical opioid receptors, thereby amplifying their natural physiological effects.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 6. research.vu.nl [research.vu.nl]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LIH383: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, development, and mechanism of action of LIH383, a novel octapeptide that acts as a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Researchers at the Luxembourg Institute of Health (LIH) identified ACKR3 as a scavenger receptor for endogenous opioid peptides, effectively dampening their natural analgesic and antidepressant effects.[1][2][3] this compound was engineered to modulate this activity, representing a promising therapeutic candidate for pain, depression, and potentially brain cancer, offering a novel strategy to address the opioid crisis.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Introduction: The Opioid Crisis and a Novel Therapeutic Target
The misuse of and addiction to synthetic opioids have precipitated a significant public health crisis, underscoring the urgent need for new analgesics with improved safety profiles and novel mechanisms of action.[1][4] Traditional opioid painkillers, such as morphine and fentanyl, exert their effects by activating classical opioid receptors (mu, delta, and kappa). While effective, their use is associated with severe side effects, including dependence and respiratory depression.[1]
In this context, researchers at the Luxembourg Institute of Health (LIH) identified the atypical chemokine receptor 3 (ACKR3) as a previously unknown opioid receptor with a unique function.[1][3][4] Unlike classical opioid receptors, ACKR3 does not trigger typical pain-relief signaling. Instead, it acts as a broad-spectrum scavenger, binding to and sequestering endogenous opioid peptides like enkephalins and dynorphins.[2][4] This scavenging activity reduces the availability of these natural painkillers to bind to their classical receptors, thereby negatively regulating the endogenous opioid system.[2][3]
The discovery of ACKR3's role as an opioid scavenger presented a novel therapeutic target. The LIH research team, led by Dr. Andy Chevigné, hypothesized that blocking this scavenging function could potentiate the natural analgesic and antidepressant properties of endogenous opioids.[1][4] This led to the development of this compound, a molecule designed to selectively bind to and modulate ACKR3.[1][4]
The Discovery and Development of this compound
This compound was developed through a systematic process of peptide engineering, originating from the endogenous opioid peptide adrenorphin.[3] The development involved structure-activity relationship (SAR) studies to optimize potency and selectivity for ACKR3 over classical opioid receptors.[3]
Structure and Properties
This compound is an octapeptide with the amino acid sequence Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys (FGGFMRRK).[5] It was engineered by introducing a series of mutations to adrenorphin to maximize its affinity and selectivity for ACKR3.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H72N16O8S | [2] |
| Structure | Octapeptide (FGGFMRRK) | [5] |
| Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | [2][5] |
| Mechanism of Action | Selective ACKR3 Agonist / Negative Modulator of Opioid Scavenging | [4][5] |
Potency and Selectivity
This compound is a highly potent and selective modulator of ACKR3. Its potency is demonstrated by its subnanomolar efficacy in inducing β-arrestin recruitment to ACKR3.[5]
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value (nM) | Cell Line | Source |
| β-arrestin-1 Recruitment | EC50 | 0.61 | U87 | [3] |
This compound exhibits high selectivity for ACKR3, with minimal to no activity at other classical opioid or chemokine receptors at concentrations up to 3 µM.[3] This selectivity is a critical feature, suggesting a reduced potential for the side effects associated with non-selective opioid receptor agonists.
Preclinical Efficacy
Preclinical studies have demonstrated the potential analgesic effects of this compound. In a formalin test, a model of tonic pain in rats, this compound showed significant analgesic effects.[1] Further in vivo studies are ongoing to fully characterize its therapeutic potential.
Mechanism of Action: Modulating the Endogenous Opioid System
This compound exerts its therapeutic effect through a novel mechanism of action that involves the potentiation of the body's natural pain-relief system.
ACKR3 Signaling Pathway
ACKR3 is a G protein-coupled receptor (GPCR) that exhibits β-arrestin-biased signaling. Upon ligand binding, including endogenous opioids and chemokines like CXCL12, ACKR3 recruits β-arrestin. This leads to receptor internalization and the scavenging of its ligands, rather than initiating classical G protein-mediated signaling cascades associated with pain relief. The internalized ligands are then targeted for degradation, while the receptor can be recycled back to the cell surface.
This compound's Role in Potentiating Endogenous Opioids
This compound acts as a selective agonist at ACKR3, competing with endogenous opioids for binding.[3] By binding to ACKR3, this compound prevents the receptor from scavenging the naturally produced opioid peptides.[2] This leads to an increase in the extracellular concentration of these peptides, making them more available to bind to and activate classical opioid receptors, thereby enhancing their natural painkilling and mood-regulating effects.[1][3]
Experimental Protocols
This section details the methodologies for key experiments cited in the development and characterization of this compound.
β-Arrestin Recruitment Assay
This assay was used to determine the potency and efficacy of this compound in activating ACKR3.
-
Cell Line: Human U87 glioblastoma cells, engineered to stably express ACKR3.[3]
-
Principle: The assay measures the recruitment of β-arrestin to the activated ACKR3 receptor. The specific format used was a β-arrestin-1 recruitment assay.[3] While the exact commercial assay is not specified in the primary literature, assays like the PathHunter® (DiscoverX) are commonly used. These assays are based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon receptor activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
General Protocol:
-
Cell Culture: U87 cells are cultured in appropriate media (e.g., MEM with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates and incubated overnight.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Detection reagents are added, and the signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The data is normalized to a positive control and vehicle-treated cells. EC50 values are calculated using a non-linear regression analysis.
-
Formalin Test for Analgesia
This in vivo assay was used to assess the analgesic properties of this compound in a model of persistent pain.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Principle: The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase (Phase 1) is a neurogenic pain response, while the late phase (Phase 2) involves an inflammatory component and central sensitization. The frequency and duration of pain-related behaviors (e.g., flinching, licking, biting of the injected paw) are quantified.
-
General Protocol:
-
Acclimation: Animals are acclimated to the testing environment.
-
Compound Administration: this compound or a vehicle control is administered via a specified route (e.g., intravenously, intraperitoneally) at a predetermined time before the formalin injection.
-
Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and pain-related behaviors are recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The number of flinches or the time spent licking the injected paw is quantified for both Phase 1 (e.g., 0-10 minutes) and Phase 2 (e.g., 15-60 minutes). The analgesic effect of this compound is determined by comparing the pain scores of the treated group to the vehicle control group.
-
Future Directions and Therapeutic Potential
The development of this compound represents a significant advancement in the field of pain and depression research. Its unique mechanism of action, which leverages the body's own pain-modulating system, offers the potential for a safer and non-addictive alternative to conventional opioids.[1]
Further research is focused on optimizing the pharmacokinetic properties of this compound, as initial studies have indicated a short half-life in rat plasma.[1] Structure-activity relationship studies are ongoing to enhance its stability and therapeutic potential.
Beyond pain and depression, the role of ACKR3 in cancer, particularly brain cancer, suggests that this compound could also have applications in oncology.[1][3] By modulating ACKR3, this compound may interfere with tumor growth and metastasis.[1]
Conclusion
This compound is a first-in-class molecule that targets the atypical chemokine receptor ACKR3 to potentiate the effects of endogenous opioids. Its discovery and development, rooted in a deep understanding of the opioid system, have opened up new avenues for the treatment of chronic pain, depression, and potentially other conditions. The data presented in this technical guide underscore the promise of this compound as a lead compound for a new generation of safer and more effective therapeutics. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this innovative molecule.
References
- 1. Sciforum : Event management platform [sciforum.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
The Role of LIH383 in G Protein-Coupled Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIH383, a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical tool in the study of G protein-coupled receptor (GPCR) signaling.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative pharmacological profile, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows. This compound's unique properties as a biased agonist, primarily activating the β-arrestin pathway without engaging G protein signaling, make it an invaluable molecular probe for dissecting the complexities of GPCR function and a potential therapeutic lead for various disorders, including pain and depression.[2][3]
Introduction to this compound and ACKR3
This compound is a synthetic octapeptide derived from the endogenous opioid peptide adrenorphin.[1] It was developed by the Luxembourg Institute of Health (LIH) and has been identified as a highly potent and selective agonist for ACKR3.[2]
ACKR3 is classified as an "atypical" GPCR because it does not couple to heterotrimeric G proteins to initiate downstream signaling cascades, a hallmark of classical GPCRs.[3] Instead, its primary signaling output upon agonist binding is the recruitment of β-arrestins.[2] ACKR3 is also known for its "scavenger" function, whereby it binds and internalizes a broad range of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin, as well as the chemokines CXCL11 and CXCL12.[1][4] By sequestering these ligands, ACKR3 acts as a negative modulator of their availability for classical opioid and chemokine receptors.[1]
This compound's ability to potently and selectively activate ACKR3 allows it to function as a negative modulator of the opioid system. By binding to ACKR3, this compound prevents the receptor from scavenging endogenous opioid peptides, thereby increasing their local concentrations and potentiating their analgesic and other physiological effects mediated through classical opioid receptors.[2][5]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays, highlighting its potency and selectivity for ACKR3.
Table 1: In Vitro Potency of this compound at Human ACKR3
| Assay Type | Parameter | Value (nM) | Reference |
| β-Arrestin-2 Recruitment | EC50 | 0.61 | [3] |
| β-Arrestin-2 Recruitment | EC50 | 4.8 | [6] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Selectivity Profile of this compound
| Receptor Family | Assay Type | Observation | Concentration Tested | Reference |
| Opioid Receptors (MOR, DOR, KOR, NOP) | β-Arrestin-1 Recruitment | No activation or inhibition detected | Up to 3 µM | [7] |
| Chemokine Receptors (other than ACKR3) | β-Arrestin-1 Recruitment | No activation detected | Up to 3 µM | [7] |
This high degree of selectivity underscores the utility of this compound as a specific pharmacological tool to probe ACKR3 function.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ACKR3.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound for ACKR3 by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for ACKR3.
Materials:
-
HEK293 cells stably expressing human ACKR3.
-
Radioligand: 125I-CXCL12.
-
Unlabeled competitor: this compound.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK293-ACKR3 cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes + 125I-CXCL12.
-
Non-specific Binding: Cell membranes + 125I-CXCL12 + a high concentration of unlabeled CXCL12.
-
Competition: Cell membranes + 125I-CXCL12 + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (NanoBiT®)
This bioluminescence resonance energy transfer (BRET)-based assay quantifies the recruitment of β-arrestin-2 to ACKR3 upon agonist stimulation.
Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin-2 recruitment to ACKR3.
Materials:
-
HEK293 cells co-expressing ACKR3 fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase and β-arrestin-2 fused to the Small Bit (SmBiT) subunit.
-
This compound.
-
Opti-MEM or other serum-free medium.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in white, opaque 96-well plates and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.
-
Assay:
-
Remove the growth medium from the cells.
-
Add the Nano-Glo® Live Cell Reagent diluted in Opti-MEM to each well.
-
Incubate for at least 60 minutes at 37°C in the dark.
-
Measure the baseline luminescence using a luminometer.
-
Add the this compound dilutions to the wells.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the luminescence again.
-
-
Data Analysis: Normalize the data to the baseline reading. Plot the change in luminescence against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and the maximum response (Emax).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling mechanisms associated with this compound and ACKR3.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LIH383: A Technical Whitepaper on a Novel Modulator of the Opioid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIH383 is a novel, synthetic octapeptide that acts as a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This molecule represents a significant departure from traditional opioid receptor modulators. Instead of directly targeting classical opioid receptors, this compound modulates the endogenous opioid system by blocking the scavenging activity of ACKR3. This whitepaper provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, binding affinities, and functional potencies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in the fields of pain, depression, and oncology.
Introduction
The opioid crisis has underscored the urgent need for novel therapeutic strategies for pain management that mitigate the risks of addiction and other severe side effects associated with classical opioid agonists.[1][2] Endogenous opioid peptides play a crucial role in regulating pain and emotions through their interaction with classical opioid receptors.[1][2] The discovery that the atypical chemokine receptor ACKR3 functions as a scavenger of these endogenous opioids has unveiled a new target for therapeutic intervention.[1][2] this compound was developed as a specific modulator of ACKR3 to enhance the physiological effects of endogenous opioids by preventing their sequestration.[1][3]
Structural Characteristics
This compound is a synthetic octapeptide derived from the endogenous opioid peptide adrenorphin.[4] Its structure is optimized for high-affinity and selective binding to ACKR3.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H72N16O8S |
| Molar Mass | 997.24 g/mol |
| Sequence | H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 |
| Class | Peptide |
Functional Characteristics
Mechanism of Action
This compound functions as a potent agonist at the ACKR3 receptor.[4] However, unlike classical GPCR agonists, its binding does not trigger G-protein signaling pathways.[5] Instead, it potently induces the recruitment of β-arrestin to ACKR3.[5] The primary functional consequence of this compound binding to ACKR3 is the inhibition of ACKR3's scavenging function.[1][4] ACKR3 has been shown to bind and sequester a broad range of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin, thereby reducing their availability to bind to classical opioid receptors (μ, δ, κ).[1][4] By blocking this scavenging activity, this compound effectively increases the local concentration of endogenous opioids, potentiating their natural analgesic and anxiolytic effects.
Binding Affinity and Potency
The functional activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 2: In Vitro Activity of this compound at Human ACKR3
| Assay | Parameter | Value (nM) |
| β-arrestin Recruitment | EC50 | 0.61 |
EC50 (Half maximal effective concentration) values were determined in U87 cells expressing human ACKR3.
Table 3: Selectivity Profile of this compound
| Receptor | Activity |
| Classical Opioid Receptors (μ, δ, κ, NOP) | No significant agonist or antagonist activity |
| Other Chemokine Receptors | No significant β-arrestin recruitment |
Selectivity was assessed through β-arrestin recruitment assays on a panel of classical opioid and other chemokine receptors.
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
The binding of this compound to ACKR3 initiates a G-protein-independent signaling cascade that is mediated by β-arrestin. This pathway is distinct from the G-protein-coupled signaling of classical opioid receptors.
Caption: this compound binds to ACKR3, inducing β-arrestin recruitment and blocking opioid scavenging.
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram illustrates the workflow for assessing the potency of this compound in inducing β-arrestin recruitment to ACKR3.
Caption: Workflow for the β-arrestin recruitment assay to determine this compound potency.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is based on the methods described in the primary literature for characterizing this compound.
-
Cell Line: U87 glioblastoma cells stably co-expressing human ACKR3 and a β-arrestin-2 fusion protein (e.g., with a fragment of β-galactosidase for enzyme complementation assays).
-
Cell Culture and Seeding: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded into white, clear-bottom 96-well plates at a density of 20,000 cells per well and incubated for 24 hours.
-
Ligand Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of concentrations.
-
Assay Procedure: The cell culture medium is removed, and cells are washed with assay buffer. The various concentrations of this compound are then added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: A chemiluminescent substrate for the enzyme fragment complementation assay is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.
Whole-Cell Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of this compound for ACKR3.
-
Cell Line: U87 cells expressing human ACKR3.
-
Radioligand: A suitable radiolabeled ligand for ACKR3, such as [¹²⁵I]-CXCL12.
-
Cell Preparation: Cells are harvested, washed, and resuspended in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the cell suspension, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Plates are incubated at room temperature for 3 hours with gentle agitation to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ACKR3 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a first-in-class molecule that validates ACKR3 as a druggable target for modulating the endogenous opioid system. Its unique mechanism of action, which involves potentiating the effects of natural opioids, offers a promising therapeutic avenue with the potential for an improved safety profile compared to conventional opioid receptor agonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating chronic pain, depression, and cancer. The development of second-generation molecules with improved pharmacokinetic properties is an active area of research.[6]
References
- 1. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structural snapshot of a β-arrestin-biased receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of LIH383 on Beta-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of the novel octapeptide LIH383 on beta-arrestin recruitment, focusing on its interaction with the atypical chemokine receptor ACKR3 (also known as CXCR7). This compound has emerged as a potent and selective agonist for ACKR3, a G protein-coupled receptor (GPCR) that exhibits a unique signaling profile characterized by a lack of G protein activation and a strong bias towards beta-arrestin recruitment. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Core Concepts: this compound and ACKR3 Signaling
This compound is a synthetic peptide that was developed as a selective modulator of ACKR3.[1] Unlike typical GPCRs that signal through G proteins, ACKR3 is an atypical chemokine receptor that primarily functions by scaffolding beta-arrestins upon ligand binding.[2] This recruitment of beta-arrestin leads to receptor internalization and subsequent cellular responses, playing a crucial role in regulating the extracellular concentrations of its endogenous ligands, which include chemokines like CXCL12 and various opioid peptides.[1][3] By binding to ACKR3, this compound potently induces the recruitment of beta-arrestin, making it a valuable tool for studying ACKR3 function and a potential therapeutic agent.[1]
Quantitative Analysis of this compound-Mediated Beta-Arrestin Recruitment
The potency and efficacy of this compound in inducing beta-arrestin recruitment to ACKR3 have been quantified in several studies. The following table summarizes the key quantitative data, providing a comparative analysis with other known ACKR3 ligands.
| Ligand | Assay Type | Cell Line | Beta-Arrestin Isoform | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | Nano-BiT | HEK293T | Beta-Arrestin-2 | 4.8 nM | 83 ± 1% (relative to CXCL12) | [4][5] |
| This compound | Not Specified | U87 | Beta-Arrestin-1 | 0.61 nM | Not Reported | Meyrath et al., 2020[1] |
| CXCL12 | Nano-BiT | HEK293T | Beta-Arrestin-2 | 0.75 nM | 100% (Reference) | [4][5] |
| CCX777 | Nano-BiT | HEK293T | Beta-Arrestin-2 | 0.95 nM | 75 ± 2% (relative to CXCL12) | [4][5] |
Signaling Pathway and Experimental Workflow
The interaction of this compound with ACKR3 initiates a distinct signaling cascade that is independent of G protein activation. The pathway and a typical experimental workflow to measure this compound-induced beta-arrestin recruitment are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the primary assays used to quantify this compound's impact on beta-arrestin recruitment.
NanoBiT® Beta-Arrestin Recruitment Assay
This protocol is adapted from the methodology described in Kleist et al., Science (2022).[4][5] The NanoBiT® assay is a bioluminescence-based proximity assay that measures the interaction between two proteins.
a. Principle: The assay utilizes a split-luciferase system. The large fragment (LgBiT) is fused to one protein of interest (e.g., ACKR3), and the small fragment (SmBiT) is fused to the other (e.g., beta-arrestin). Upon ligand-induced interaction of the two proteins, the LgBiT and SmBiT fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.
b. Materials:
-
HEK293T cells
-
Expression vectors: ACKR3-LgBiT and SmBiT-Beta-Arrestin-2
-
Transfection reagent (e.g., PEI)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well assay plates
-
This compound peptide
-
Nano-Glo® Live Cell Reagent (Promega)
-
Luminometer
c. Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Co-transfect the cells with ACKR3-LgBiT and SmBiT-Beta-Arrestin-2 expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells and resuspend them in assay medium (e.g., Opti-MEM).
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 20,000-50,000 cells per well.
-
-
Ligand Stimulation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound to the appropriate wells of the 96-well plate. Include a vehicle control.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol is a generalized method based on principles described in studies of ACKR3 and beta-arrestin interaction.[6][7]
a. Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), the energy from the luciferase-catalyzed reaction excites the acceptor, which then emits light at its characteristic wavelength.
b. Materials:
-
HEK293T cells
-
Expression vectors: ACKR3-Rluc and YFP-Beta-Arrestin
-
Transfection reagent
-
Cell culture medium
-
White, opaque 96-well assay plates
-
This compound peptide
-
Coelenterazine-h (luciferase substrate)
-
BRET-capable plate reader
c. Protocol:
-
Cell Culture and Transfection:
-
Culture and transfect HEK293T cells with ACKR3-Rluc and YFP-Beta-Arrestin expression vectors.
-
-
Cell Seeding:
-
24-48 hours post-transfection, seed the cells into a white, opaque 96-well plate.
-
-
Ligand Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Signal Detection:
-
Add the luciferase substrate, coelenterazine-h, to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the background BRET ratio (from vehicle-treated cells) to obtain the net BRET.
-
Plot the net BRET values against the logarithm of the this compound concentration and fit the data to determine EC50.
-
Conclusion
This compound is a powerful pharmacological tool for probing the function of the atypical chemokine receptor ACKR3. Its potent and selective agonism, leading to robust beta-arrestin recruitment without G protein signaling, provides a clear system for studying biased agonism and the downstream consequences of beta-arrestin-mediated signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the this compound-ACKR3-beta-arrestin signaling axis.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on LIH383 and the Chemokine System
This technical guide provides a comprehensive overview of the synthetic peptide this compound and its interaction with the chemokine system, specifically focusing on the atypical chemokine receptor ACKR3, also known as CXCR7. This document details the mechanism of action of this compound, its quantitative pharmacological parameters, and the experimental protocols used for its characterization.
Introduction to this compound and the ACKR3 Receptor
This compound is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3).[1][2] Developed by researchers at the Luxembourg Institute of Health (LIH), this compound was derived from the endogenous opioid peptide adrenorphin through systematic chemical modifications.[1][3] Its primary target, ACKR3, is a G protein-coupled receptor (GPCR) that exhibits a unique signaling profile. Unlike canonical chemokine receptors, ACKR3 does not couple to G proteins to mediate classical downstream signaling pathways.[4][5] Instead, it functions as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentrations.[5][6]
ACKR3 is recognized for its role in binding the chemokines CXCL11 and CXCL12, playing a crucial role in cell migration, survival, and development.[5] More recently, it has been identified as a broad-spectrum scavenger for various endogenous opioid peptides, including enkephalins and dynorphins.[6] By sequestering these opioid peptides, ACKR3 acts as a negative regulator of the endogenous opioid system.[2][7]
Mechanism of Action of this compound
This compound acts as a biased agonist at the ACKR3 receptor.[8] Upon binding, it potently induces the recruitment of β-arrestin to the receptor.[8][9] This β-arrestin recruitment is a key step in the receptor's scavenging function, leading to the internalization of the receptor-ligand complex.[4][5] However, this compound does not trigger G protein-mediated signaling, which is characteristic of ACKR3's atypical nature.[8]
By binding to ACKR3, this compound competitively inhibits the binding of endogenous chemokines and opioid peptides.[9][10] This prevents their sequestration and degradation, thereby increasing their bioavailability to interact with their respective signaling receptors (e.g., CXCR4 for CXCL12, and classical opioid receptors for opioid peptides).[7][11] This mode of action positions this compound as a modulator of both the chemokine and opioid systems, with potential therapeutic applications in pain, depression, and cancer.[7][12][13]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound's interaction with ACKR3.
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 0.61 nM | Human ACKR3 | β-arrestin recruitment | [8][9] |
| EC50 | 1.2 nM | Human ACKR3 (for CXCL12) | β-arrestin recruitment | [9] |
| EC50 | 2.2 nM | Human ACKR3 (for CXCL11) | β-arrestin recruitment | [9] |
Signaling Pathways and Experimental Workflows
This compound-Induced ACKR3 Signaling Pathway
The binding of this compound to ACKR3 initiates a G protein-independent signaling cascade that is primarily mediated by β-arrestin. This pathway leads to the internalization of the receptor and its ligand, effectively scavenging them from the extracellular environment.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. β-arrestin recruitment assay [bio-protocol.org]
- 4. ACKR3 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
The Potential of LIH383 in Pain Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LIH383, a novel octapeptide, presents a promising new avenue for the treatment of pain through a unique mechanism of action. Developed by researchers at the Luxembourg Institute of Health (LIH), this compound is a potent and highly selective agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike traditional opioids that directly activate classical opioid receptors, this compound modulates the endogenous opioid system by blocking the scavenging activity of ACKR3. This action increases the bioavailability of the body's natural pain-relieving peptides, such as enkephalins and dynorphins, to activate classical opioid receptors (mu, delta, and kappa), thereby potentiating their analgesic effects.[1][3][4] This whitepaper provides a comprehensive technical guide to the preclinical data supporting the potential therapeutic applications of this compound in pain management, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction
The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles and reduced potential for addiction and other serious side effects. This compound represents a departure from conventional opioid drug development by targeting a novel regulatory component of the opioid system. ACKR3 has been identified as a negative regulator of the opioid system, acting as a scavenger of endogenous opioid peptides.[1] By binding to and sequestering these peptides, ACKR3 reduces their availability to produce analgesia through classical opioid receptors. This compound was designed to specifically block this scavenging function, thereby enhancing the natural pain-modulating effects of the endogenous opioid system.[1][3]
Mechanism of Action
This compound is an octapeptide derived from adrenorphin.[2] Its primary pharmacological target is the atypical chemokine receptor ACKR3. The binding of this compound to ACKR3 does not trigger typical G protein-mediated signaling pathways associated with classical opioid receptors. Instead, it potently induces the recruitment of β-arrestin to ACKR3.[3][5] This action effectively blocks the receptor's ability to internalize and degrade endogenous opioid peptides. The resulting increase in the concentration of these peptides in the synaptic cleft enhances their activity at classical opioid receptors, leading to an amplified analgesic effect.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| EC50 | Human ACKR3 | 0.61 nM | U87 | β-arrestin recruitment | [3][5] |
| EC50 | Mouse ACKR3 | ~0.61 nM (equivalent activity to human) | U87 | β-arrestin recruitment | [3] |
| Selectivity | Classical Opioid Receptors (MOR, DOR, KOR, NOP) | No significant activity | U87 | β-arrestin recruitment | [3][6] |
| Selectivity | Other Chemokine Receptors | No significant activity | U87 | β-arrestin recruitment | [6] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | Dose | Analgesic Effect | Reference |
| Formalin Test (Tonic Pain) | Rodent | Not Specified | Not Specified in abstract | Significant analgesic effects | [7] |
Note: Detailed dose-response data from in vivo studies are not yet publicly available in the reviewed literature.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is based on the methods described in the primary literature for assessing this compound's activity at ACKR3.[3][6]
Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the ACKR3 receptor.
Cell Line: Human astroglioma cell line U87, endogenously expressing ACKR3.
Methodology:
-
Cell Culture: U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Principle: The assay utilizes a NanoLuciferase (NanoLuc®) complementation technology. ACKR3 is tagged with a small fragment of NanoLuc (e.g., SmBiT), and β-arrestin-2 is fused to the larger fragment (LgBiT). Upon this compound binding to ACKR3, β-arrestin-2 is recruited to the receptor, bringing the two NanoLuc fragments into close proximity and reconstituting a functional luciferase enzyme.
-
Assay Procedure:
-
U87 cells are transiently transfected with plasmids encoding ACKR3-SmBiT and β-arrestin-2-LgBiT.
-
Transfected cells are seeded into 96-well plates and incubated for 24 hours.
-
Cells are then serum-starved for a minimum of 4 hours prior to the assay.
-
A serial dilution of this compound is prepared in assay buffer (e.g., HBSS with 20 mM HEPES).
-
The diluted this compound is added to the cells, and the plates are incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
The NanoLuc substrate (e.g., furimazine) is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is normalized to the vehicle control (0% activation) and a maximal response control (e.g., a saturating concentration of a known ACKR3 agonist). The resulting data are fitted to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Formalin-Induced Pain Model
This protocol is a generalized representation based on standard procedures for the formalin test, as specific details for this compound were not available in the reviewed abstracts.[7]
Objective: To evaluate the analgesic efficacy of this compound in a model of tonic inflammatory pain.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Methodology:
-
Acclimatization: Animals are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal, intravenous, or intrathecal) at various doses. A vehicle control group is also included.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5% or 5% in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µL).
-
Observation Period: Immediately after formalin injection, the animal is returned to the observation chamber, and nociceptive behaviors are recorded for a set period, typically 60 minutes. The observation period is divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
Behavioral Scoring: Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified. This can be done by recording the cumulative time spent engaged in these behaviors or by using a weighted pain score.
-
Data Analysis: The total time or pain score for each phase is calculated for each animal. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the responses between the this compound-treated groups and the vehicle control group. A significant reduction in nociceptive behaviors in the this compound-treated groups indicates an analgesic effect.
Visualizations
Signaling Pathway of this compound
References
- 1. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
Investigating the Antidepressant Potential of LIH383: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIH383 is a novel synthetic peptide that has emerged as a promising therapeutic candidate for mood disorders, including depression. Its unique mechanism of action, targeting the atypical chemokine receptor ACKR3, also known as CXCR7, sets it apart from conventional antidepressants. This document provides an in-depth technical overview of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action. The antidepressant effects of this compound are primarily hypothesized based on its ability to potentiate endogenous opioid signaling, a pathway known to be involved in mood regulation. While direct in vivo evidence from established depression models is still forthcoming, the foundational biochemical and ex vivo data strongly support its potential as a next-generation antidepressant.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments, which primarily target monoaminergic systems. There is a pressing need for novel therapeutic strategies that engage different neurobiological pathways. The endogenous opioid system, which plays a crucial role in pain, reward, and emotional regulation, has been identified as a promising target for new antidepressant drugs.[1][2]
This compound is a synthetic octapeptide agonist of the atypical chemokine receptor ACKR3.[3] Developed by researchers at the Luxembourg Institute of Health, this compound was designed based on the discovery that ACKR3 functions as a scavenger receptor for a broad range of endogenous opioid peptides, including enkephalins and dynorphins.[2][4] By binding to and sequestering these peptides, ACKR3 effectively dampens their signaling through classical opioid receptors (μ, δ, and κ), thereby acting as a negative regulator of the opioid system.[2][4]
The therapeutic hypothesis for this compound is that by acting as a potent ACKR3 agonist, it competitively inhibits the scavenging of endogenous opioids. This leads to an increased concentration of these peptides in the synaptic cleft, enhancing their natural analgesic and mood-elevating effects through classical opioid receptor pathways.[2][4] This guide will delve into the technical details of the preclinical investigations that underpin this hypothesis.
Mechanism of Action
This compound exerts its effects by targeting ACKR3, a G protein-coupled receptor (GPCR) that does not couple to classical G protein signaling pathways upon ligand binding. Instead, it primarily signals through the β-arrestin pathway.[5][6] The binding of this compound to ACKR3 is thought to induce a conformational change in the receptor, leading to the recruitment of β-arrestin.[5] This action of this compound on ACKR3 prevents the receptor from internalizing and degrading endogenous opioid peptides, thereby increasing their availability to bind to and activate classical opioid receptors, which are known to be involved in mood regulation.[2][4]
Figure 1: Proposed mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and ex vivo studies of this compound.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | Human ACKR3 | 0.61 nM | β-arrestin-2 Recruitment | [5] |
| EC50 | Mouse ACKR3 | 0.44 nM | β-arrestin-2 Recruitment | [2] |
| Selectivity | MOR, DOR, KOR, NOP | No significant activity | β-arrestin-1 Recruitment | [2] |
| Selectivity | Other Chemokine Receptors | No significant activity | β-arrestin-1 Recruitment | [2] |
Table 2: Ex Vivo Activity of this compound
| Experiment | Preparation | Effect | Reference |
| Potentiation of Dynorphin A effects | Rat locus coeruleus brain slices | This compound potentiated the inhibitory effect of dynorphin A on neuronal firing | [2] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is crucial for determining the potency and efficacy of this compound at the ACKR3 receptor.
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the ACKR3 receptor.
Cell Line: U87 glioblastoma cells stably co-expressing human ACKR3 and β-arrestin-1 or -2 fused to complementary fragments of a reporter enzyme (e.g., β-galactosidase).
Procedure:
-
Cell Plating: Seed the engineered U87 cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Stimulation: Add the diluted this compound to the cells and incubate for a predetermined period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the reporter enzyme substrate to the wells. The complementation of the enzyme fragments, brought about by the proximity of ACKR3 and β-arrestin, results in a functional enzyme that converts the substrate into a chemiluminescent or fluorescent signal.
-
Data Analysis: Measure the signal intensity using a luminometer or fluorometer. Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for the β-arrestin recruitment assay.
Ex Vivo Electrophysiology in Rat Brain Slices
This protocol assesses the functional consequence of ACKR3 blockade by this compound on neuronal activity.
Objective: To determine if this compound can potentiate the effects of endogenous opioids on neuronal firing in a relevant brain region.
Preparation: Acute brain slices (e.g., 300 µm thick) containing the locus coeruleus are prepared from rats.
Procedure:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the locus coeruleus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are made from identified neurons.
-
Drug Application: A baseline firing rate of the neuron is established. Dynorphin A, an endogenous opioid peptide, is applied to the slice to induce an inhibitory effect on neuronal firing.
-
This compound Application: After washing out the dynorphin A, this compound is applied to the slice, followed by a re-application of dynorphin A.
-
Data Analysis: The magnitude of the inhibitory effect of dynorphin A on neuronal firing is compared in the absence and presence of this compound. A potentiation of the dynorphin A effect by this compound indicates successful blockade of the ACKR3 scavenging activity.
In Vivo Behavioral Models of Antidepressant Activity
While the primary publication on this compound does not include data from in vivo models of depression, the following are standard preclinical assays used to evaluate the antidepressant potential of novel compounds. Future studies on this compound will likely employ these or similar models.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that animals will cease escape-oriented behaviors and adopt an immobile posture when placed in an inescapable stressful situation. Antidepressant treatment is expected to increase the latency to immobility and decrease the total time spent immobile.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the time spent immobile.
Discussion and Future Directions
The preclinical data available for this compound strongly support its proposed mechanism of action as a potent and selective ACKR3 agonist that potentiates endogenous opioid signaling. The high affinity for ACKR3 and the lack of activity at classical opioid receptors suggest a favorable selectivity profile, which may translate to a reduced side-effect profile compared to direct opioid agonists.
The ex vivo data demonstrating the potentiation of dynorphin A's effects in the locus coeruleus provides a crucial link between receptor binding and a functional neuronal outcome in a brain region implicated in stress and mood.
The critical next step in the development of this compound as an antidepressant is the evaluation of its efficacy in established in vivo models of depression, such as the forced swim test and the tail suspension test. These studies will be essential to confirm that the potentiation of endogenous opioid signaling translates into a measurable antidepressant-like behavioral effect. Furthermore, pharmacokinetic studies will be necessary to determine the brain penetrance and metabolic stability of this compound.
Conclusion
This compound represents a novel and promising approach to the treatment of depression. By targeting the atypical chemokine receptor ACKR3, it offers a unique mechanism to harness the therapeutic potential of the brain's endogenous opioid system. The existing in vitro and ex vivo data provide a strong rationale for its further development. Future in vivo studies are eagerly awaited to confirm its antidepressant efficacy and to pave the way for potential clinical investigation.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 4. researchgate.net [researchgate.net]
- 5. Renewed hope for treatment of pain and depression » Luxembourg Institute of Health [lih.lu]
- 6. Novel molecule: New hope for the treatment of pain and depression - FNR [fnr.lu]
LIH383: A Novel Antagonist of GPR84 with Therapeutic Potential in Metastatic Cancer
This technical guide provides an in-depth overview of LIH383, a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), and its emerging role in the context of metastatic cancer. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research.
Introduction to GPR84 and its Role in Cancer
GPR84, a medium-chain fatty acid receptor, has garnered significant attention in the scientific community for its involvement in inflammatory processes and, more recently, its association with cancer progression. Elevated expression of GPR84 has been observed in a variety of malignancies, and this overexpression often correlates with a poorer prognosis. The activation of GPR84 is linked to the promotion of key cancer cell behaviors, including proliferation, migration, and invasion, all of which are critical steps in the metastatic cascade. Consequently, targeting GPR84 has emerged as a promising therapeutic strategy for combating metastatic cancer.
This compound: A Potent and Selective GPR84 Antagonist
This compound has been identified as a highly potent and selective antagonist of GPR84. Its ability to effectively block GPR84-mediated signaling pathways has been demonstrated in various preclinical models. By inhibiting the downstream effects of GPR84 activation, this compound presents a targeted approach to potentially disrupt the molecular machinery driving cancer metastasis.
Quantitative Data on this compound in Preclinical Cancer Models
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in cancer models.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| Cell Line | Pancreatic Cancer Cells |
| Assay | Cell Migration Assay |
| Effect of this compound | Inhibition of GPR84-agonist induced migration |
| IC50 | 18 nM |
| In Vivo Efficacy of this compound | |
| Parameter | Value |
| Cancer Model | Pancreatic Ductal Adenocarcinoma (PDAC) |
| Treatment Group | This compound |
| Effect | Reduction in tumor growth and metastasis |
| Key Finding | Decreased number of metastatic nodules |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway in Cancer
The following diagram illustrates the proposed signaling pathway of GPR84 in cancer cells and the inhibitory action of this compound.
Caption: GPR84 signaling cascade in cancer and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the anti-metastatic potential of this compound.
Methodological & Application
Application Notes and Protocols for LIH383 In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo and ex vivo experimental protocols for the novel ACKR3 agonist, LIH383. This document includes detailed methodologies for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic octapeptide that acts as a highly potent and selective agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins, effectively reducing their availability to bind to classical opioid receptors and mediate analgesia.[1][3] By binding to ACKR3, this compound is thought to competitively inhibit the scavenging of endogenous opioids, thereby increasing their local concentration and potentiating their natural pain-relieving effects.[1][3] This mechanism of action makes this compound a promising candidate for the development of new analgesics with a potentially reduced side-effect profile compared to traditional opioid agonists.[4]
Mechanism of Action: Signaling Pathway
This compound modulates the endogenous opioid system by targeting the atypical chemokine receptor ACKR3. The proposed mechanism does not involve direct activation of classical opioid receptors (μ, δ, κ). Instead, it enhances the signaling of endogenous opioid peptides through these classical receptors by preventing their sequestration by ACKR3.
In Vivo Analgesic Activity Assessment: Formalin Test
The formalin test is a widely used model of tonic pain that allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain phases. This compound has demonstrated significant analgesic effects in this model.[5]
Experimental Protocol: Formalin-Induced Nociception in Mice
This protocol is a generalized procedure based on standard methodologies for the formalin test. Specific parameters for this compound, such as optimal dosage and administration route, are still under investigation and should be determined empirically.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in sterile saline)
-
Formalin solution (1-5% in sterile saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Microsyringes
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment. On the day of the experiment, allow a 30-minute acclimatization period.
-
Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection). The timing of administration relative to the formalin injection should be optimized based on the pharmacokinetic profile of this compound.
-
Formalin Injection: At the designated time post-drug administration, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically recorded in 5-minute intervals for a total of 60 minutes.
-
Data Analysis: The pain response is biphasic:
-
Phase 1 (Acute/Neurogenic Pain): 0-10 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection. Calculate the total time spent in nociceptive behavior for each phase. Compare the results from the this compound-treated groups to the vehicle-treated control group.
-
Summary of In Vivo Data
Quantitative data from a study by Lavallée et al. (2024) indicates that ACKR3 modulation results in analgesia in the formalin pain model.[5] The study compared the effects of the ACKR3 agonist this compound with another agonist (VUF11207) and an antagonist (ACT-1004-1239).
| Compound | Class | Efficacy in Formalin Test (Inflammatory Phase) |
| This compound | Agonist | Significant antinociceptive action [5] |
| VUF11207 | Agonist | Time-dependent antinociceptive action[5] |
| ACT-1004-1239 | Antagonist | Demonstrated greater efficacy in inhibiting ACKR3's scavenger activity[5] |
Note: Specific quantitative values for the area under the curve were presented graphically in the source but are not available in tabular format.
Ex Vivo Electrophysiology: Rat Locus Coeruleus
Ex vivo electrophysiology on brain slices from the locus coeruleus (LC) can be used to investigate how this compound potentiates the effects of endogenous opioids on neuronal activity. The LC is a brain region involved in pain modulation and is rich in opioid receptors.
Experimental Workflow
Protocol: Electrophysiological Recordings from Rat Locus Coeruleus Slices
This protocol is adapted from the methodology described by Meyrath et al. (2020) in Nature Communications.
Materials:
-
Sprague-Dawley rats (15-21 days old)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber for brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Dynorphin A
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (250-300 µm thick) containing the locus coeruleus using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 34°C for 30 minutes, and then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 34°C.
-
Establish whole-cell patch-clamp recordings from visually identified LC neurons.
-
Record the spontaneous firing rate of the neurons.
-
-
Drug Application:
-
After obtaining a stable baseline recording, apply Dynorphin A to the perfusion bath at a known concentration and record the change in neuronal firing rate.
-
Following washout, co-apply this compound and Dynorphin A to determine if this compound potentiates the inhibitory effect of Dynorphin A on neuronal firing.
-
-
Data Analysis:
-
Measure the firing frequency of LC neurons before and after the application of Dynorphin A alone and in combination with this compound.
-
Calculate the percentage of inhibition of neuronal firing for each condition.
-
Compare the inhibitory effect of Dynorphin A in the presence and absence of this compound.
-
Summary of Ex Vivo Data
The study by Meyrath et al. (2020) demonstrated that this compound potentiates the inhibitory effect of dynorphin A on the firing rate of locus coeruleus neurons.
| Condition | Effect on Neuronal Firing |
| Dynorphin A alone | Inhibition of neuronal firing |
| This compound + Dynorphin A | Potentiated inhibition of neuronal firing |
| This compound alone | No significant effect on neuronal firing |
Note: This table summarizes the qualitative findings of the study.
Conclusion
The available in vivo and ex vivo data suggest that this compound is a promising novel analgesic that acts by modulating the endogenous opioid system through the inhibition of ACKR3. The provided protocols offer a framework for the further investigation of this compound's pharmacological properties. Future in vivo studies should focus on establishing a full dose-response relationship, exploring different routes of administration, and assessing the potential for tolerance and dependence.
References
- 1. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Autoradiography [fz-juelich.de]
- 4. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Application Notes and Protocols for LIH383 in the Formalin Test for Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a novel octapeptide that acts as a potent and highly selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. In the context of pain modulation, ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins. By binding to and sequestering these peptides, ACKR3 reduces their availability to bind to classical opioid receptors (μ, δ, and κ), thereby downregulating endogenous analgesia.
This compound exerts its analgesic effects by targeting and blocking ACKR3. This action prevents the scavenging of endogenous opioids, leading to an increase in their local concentrations. The elevated levels of these opioid peptides result in enhanced activation of classical opioid receptors, potentiating the body's natural pain-relieving mechanisms.[1][2] This novel mechanism of action makes this compound a promising candidate for the development of a new class of analgesics.
Recent preclinical evidence has demonstrated that this compound exhibits significant analgesic effects in the formalin test, a widely used model of tonic pain.[1] These application notes provide a detailed overview of the use of this compound in this model, including its mechanism of action, a protocol for the formalin test, and available data on its efficacy.
Mechanism of Action of this compound in Pain Modulation
The analgesic activity of this compound is intrinsically linked to its interaction with the ACKR3 receptor and the subsequent impact on the endogenous opioid system.
-
ACKR3 as an Opioid Scavenger: The atypical chemokine receptor ACKR3 is expressed in various regions of the brain and nervous system involved in pain processing. It possesses a high affinity for endogenous opioid peptides.
-
This compound Blocks ACKR3: this compound acts as a potent agonist at the ACKR3 receptor, effectively competing with and displacing endogenous opioids from binding to this scavenger receptor.
-
Increased Bioavailability of Endogenous Opioids: By blocking the scavenging function of ACKR3, this compound increases the concentration of endogenous opioid peptides in the synaptic cleft and extracellular space.
-
Enhanced Classical Opioid Receptor Activation: The elevated levels of endogenous opioids lead to increased activation of classical opioid receptors (MOR, DOR, KOR) on neuronal membranes.
-
Analgesia: The enhanced signaling through classical opioid receptors results in a potent analgesic effect, reducing the perception of pain.
Signaling Pathway of this compound-Mediated Analgesia
Caption: Mechanism of this compound-induced analgesia.
The Formalin Test for Pain
The formalin test is a robust and widely used animal model for assessing the efficacy of analgesic compounds. It is particularly valuable as it encompasses both acute (neurogenic) and persistent (inflammatory) pain responses, which are thought to be mediated by different underlying mechanisms.
The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a characteristic biphasic pattern of nocifensive behaviors (licking, flinching, and biting of the injected paw).
-
Phase 1 (Early Phase): This phase typically occurs within the first 5 minutes post-injection and is characterized by a rapid onset of intense pain behavior. It is considered to be the result of direct chemical stimulation of nociceptors.
-
Interphase: A brief period of reduced pain behavior, typically between 5 and 15 minutes post-injection.
-
Phase 2 (Late Phase): This phase begins around 15-20 minutes post-injection and can last for 40-60 minutes. The pain is more tonic and is associated with an inflammatory response in the paw, as well as central sensitization within the spinal cord.
Compounds that are effective against acute, neurogenic pain tend to reduce pain behaviors in Phase 1, while compounds with anti-inflammatory or centrally-acting analgesic properties are typically more effective in reducing the pain response in Phase 2.
Experimental Protocol: Formalin Test with this compound
The following is a generalized protocol for the formalin test, which should be adapted based on specific experimental goals and institutional animal care guidelines. The specific parameters for the this compound study are based on a conference presentation and may be subject to modification in a final peer-reviewed publication.[1]
Materials
-
This compound
-
Vehicle (e.g., saline, PBS)
-
Formalin solution (e.g., 1-5% in saline)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Observation chambers with transparent walls and a mirrored floor for unobstructed viewing of the paws.
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Syringes and needles for administration
Procedure
-
Acclimation: Acclimate the animals to the testing environment for at least 30-60 minutes before the start of the experiment to minimize stress-induced analgesia.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intrathecal, intravenous, intraperitoneal). The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of the compound.
-
Formalin Injection: At the appropriate time after drug administration, inject a standard volume (e.g., 50 µL for rats, 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the formalin injection, place the animal in the observation chamber and record the nocifensive behavior for a period of up to 60 minutes. The total time spent licking, flinching, or biting the injected paw is quantified.
-
Phase 1: 0-5 minutes post-formalin injection.
-
Phase 2: 15-60 minutes post-formalin injection.
-
-
Data Analysis: The data are typically expressed as the mean total time (in seconds) spent in nocifensive behavior for each phase. Statistical analysis (e.g., t-test or ANOVA followed by post-hoc tests) is used to compare the responses between the this compound-treated and vehicle-treated groups.
Experimental Workflow for the Formalin Test
Caption: Workflow of the formalin test with this compound.
Data Presentation
The following table summarizes the qualitative findings of this compound in the formalin test as presented in a conference proceeding.[1] A full peer-reviewed publication with detailed quantitative data is pending.
| Treatment Group | Phase 1 (Neurogenic Pain) | Phase 2 (Inflammatory Pain) |
| Vehicle | Baseline Pain Response | Baseline Pain Response |
| This compound | No significant effect reported | Significant reduction in pain score |
Data is based on graphical representation from a conference poster and indicates a notable analgesic effect in the inflammatory phase of the formalin test. Precise quantitative values and statistical significance are not yet available in a peer-reviewed format.
Conclusion
This compound represents a novel approach to pain management by targeting the atypical chemokine receptor ACKR3 to enhance endogenous opioid signaling. Preliminary data from the formalin test indicates that this compound is effective in reducing inflammatory pain. Further studies are warranted to fully characterize the analgesic profile of this compound and its therapeutic potential for the treatment of various pain states. The protocols and information provided herein serve as a guide for researchers interested in investigating the antinociceptive properties of this compound and other ACKR3 modulators.
References
Application Notes and Protocols for LIH383 in In Vitro Beta-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and selective synthetic peptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] A key characteristic of ACKR3 is its biased signaling mechanism. Upon ligand binding, it does not typically engage G-protein signaling pathways but efficiently recruits β-arrestin.[1][3] This makes this compound an invaluable tool for studying β-arrestin-dependent signaling pathways in isolation and for the development of biased agonists targeting ACKR3. These application notes provide detailed protocols for utilizing this compound in in vitro β-arrestin recruitment assays, a critical methodology for characterizing the pharmacological activity of compounds targeting ACKR3.
Signaling Pathway of this compound at ACKR3
This compound, upon binding to the extracellular domain of the G-protein coupled receptor (GPCR) ACKR3, induces a conformational change in the receptor. This altered conformation promotes the phosphorylation of the intracellular C-terminal tail of ACKR3 by G-protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin, leading to its recruitment from the cytoplasm to the plasma membrane. This interaction sterically hinders G-protein coupling and initiates downstream signaling cascades independent of G-proteins, as well as receptor desensitization and internalization.
References
Solid-Phase Peptide Synthesis of LIH383: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIH383 is a synthetic octapeptide (H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2) that acts as a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] By binding to ACKR3, this compound effectively inhibits the receptor's scavenging activity of endogenous opioid peptides, such as enkephalins and dynorphins.[3][4] This inhibition leads to an increased availability of these natural opioids to bind to classical opioid receptors, thereby potentiating their analgesic and anxiolytic effects.[1][5] This application note provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.
Introduction
The opioid system is a critical regulator of pain and emotion. Classical opioid receptors are the targets of commonly prescribed painkillers, but their activation can lead to significant side effects. The discovery that the atypical chemokine receptor ACKR3 functions as a scavenger for endogenous opioids has opened new avenues for therapeutic intervention.[3][4] The synthetic peptide this compound was developed to selectively target and inhibit ACKR3, offering a novel mechanism to modulate the opioid system with potentially fewer side effects.[1][5]
The chemical synthesis of peptides like this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method for SPPS due to its mild deprotection conditions.[7] This document outlines a comprehensive protocol for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is performed on a Rink Amide resin to generate the C-terminal amide. The synthesis follows a cyclical process of Fmoc deprotection and amino acid coupling.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier |
| Fmoc-L-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-L-Arg(Pbf)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-L-Met-OH | Synthesis Grade | Standard Supplier |
| Fmoc-L-Phe-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Standard Supplier |
| Oxyma Pure | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence (Lys, Arg, Arg, Met, Phe, Gly, Gly, Phe). The following side-chain protected amino acids should be used: Fmoc-L-Lys(Boc)-OH and Fmoc-L-Arg(Pbf)-OH. Methionine does not typically require side-chain protection, but care should be taken to avoid oxidation.[8]
Reagent Quantities for Synthesis (0.1 mmol scale)
| Step | Reagent | Volume/Mass | Equivalents | Reaction Time |
| Resin Swelling | DMF | 10 mL | - | 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL | - | 5 min + 15 min |
| Amino Acid Coupling | Fmoc-Amino Acid | 0.3 mmol | 3 | 1-2 hours |
| DIC | 0.3 mmol | 3 | 1-2 hours | |
| Oxyma Pure | 0.3 mmol | 3 | 1-2 hours |
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
Cleavage Cocktail
A cleavage cocktail designed to scavenge reactive cations and prevent oxidation of methionine is used.[9][10]
| Reagent | Percentage (v/v or w/v) | Purpose |
| Trifluoroacetic acid (TFA) | 94% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |
| Water | 2.5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 1% | Scavenger, prevents Met oxidation |
Cleavage Protocol
-
Wash the peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the resin and incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | 220 nm |
Purification Protocol
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the peptide solution onto the preparative RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization
The identity of the purified this compound peptide should be confirmed by mass spectrometry.
| Parameter | Value |
| Molecular Formula | C45H72N16O8S |
| Molecular Weight | 997.22 g/mol |
| Monoisotopic Mass | 996.54 g/mol |
| Expected m/z ([M+H]+) | 997.55 |
| Expected m/z ([M+2H]2+) | 499.28 |
Signaling Pathway of this compound
This compound modulates the endogenous opioid system by preventing the scavenging of opioid peptides by ACKR3.
Caption: Mechanism of action of this compound.
Conclusion
This application note provides a detailed methodology for the solid-phase synthesis, purification, and characterization of the octapeptide this compound. The described Fmoc-SPPS protocol, coupled with a robust cleavage and purification strategy, enables the efficient production of high-purity this compound for research and drug development purposes. The unique mechanism of action of this compound highlights the therapeutic potential of targeting atypical chemokine receptors to modulate the endogenous opioid system.
References
- 1. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification and Characterization of Synthetic LIH383
Audience: Researchers, scientists, and drug development professionals.
Introduction
LIH383 is a synthetic octapeptide that has been identified as a potent and selective agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] Functionally, ACKR3 acts as a scavenger receptor for a variety of endogenous opioid peptides, such as enkephalins and dynorphins.[3] By binding to ACKR3, this compound modulates its scavenging activity, which leads to an increased availability of endogenous opioids for their classical receptors.[3][4][5] This mechanism suggests the therapeutic potential of this compound in conditions like pain and depression.[4][6] This document provides a detailed overview of the purification and characterization of synthetic this compound.
Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 | [3] |
| Molecular Formula | C45H72N16O8S | [3] |
| Molecular Weight | 997.22 g/mol | [3] |
| Purity (by HPLC) | >95% | [2] |
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Source |
| β-arrestin Recruitment to ACKR3 | EC50 | 0.61 nM | [2] |
| Competition with CXCL12-AF647 for ACKR3 binding | - | Low nanomolar concentrations | [2][3] |
| Proteolytic Stability (in rat plasma) | Half-life | < 2 minutes | [7] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general method for the synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Arg, Met, Phe, Gly, Gly, Phe).
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification of Synthetic this compound by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude synthetic this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
Analytical C18 HPLC column
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Preparative RP-HPLC:
-
Equilibrate a preparative C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10-20 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC on a C18 column with a faster gradient.
-
Pool the fractions with a purity of >95%.
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a white fluffy powder.
Characterization of Purified this compound
a. Mass Spectrometry
Purpose: To confirm the molecular weight of the synthesized peptide.
Protocol:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., 50% ACN in water).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the observed mass with the calculated theoretical mass of this compound (997.22 Da).
b. β-Arrestin Recruitment Assay
Purpose: To determine the functional activity of this compound at the ACKR3 receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing ACKR3 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin CHO-K1 cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for the recommended time (e.g., 90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is proportional to β-arrestin recruitment.
-
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and characterization.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 3. This compound peptide [novoprolabs.com]
- 4. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 7. sciforum.net [sciforum.net]
Application Notes: Utilizing LIH383 for the Study of GPCR Signaling Pathways
Introduction
LIH383 is a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Developed by the Luxembourg Institute of Health (LIH), this molecule serves as a valuable tool for investigating G protein-coupled receptor (GPCR) signaling, particularly biased agonism.[2][3] ACKR3 is an atypical GPCR that primarily signals through the β-arrestin pathway upon ligand binding, without activating canonical G protein-mediated downstream signaling cascades.[4][5] this compound mimics this action, efficiently inducing β-arrestin recruitment to ACKR3, making it an ideal probe for studying the intricacies of β-arrestin-dependent signaling pathways.[4]
Mechanism of Action
ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1] By binding to ACKR3, these peptides are sequestered, which negatively modulates their availability to bind to classical opioid receptors. This compound, by acting as a potent ACKR3 agonist, can displace these endogenous opioids, thereby potentiating their analgesic and other physiological effects.[1] Critically, this compound's interaction with ACKR3 does not stimulate G protein signaling, thus it does not typically induce downstream effects such as changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This characteristic makes this compound a "biased agonist," selectively activating the β-arrestin pathway.
Data Presentation
The following tables summarize the quantitative data for this compound and related ligands in key functional assays.
Table 1: Potency of this compound and Endogenous Ligands in β-Arrestin Recruitment to ACKR3
| Ligand | EC50 (nM) | Emax (% of CXCL12) | Cell Line | Assay Type | Reference |
| This compound | 0.61 | 99% | U87 | β-arrestin-1 recruitment | [6] |
| This compound | 4.8 | 83 ± 1% | - | Nano-BiT assay | [5] |
| CXCL12 | 1.2 | - | U87 | β-arrestin-1 recruitment | [7] |
| CXCL11 | 2.2 | - | U87 | β-arrestin-1 recruitment | [7] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Concentration Tested | Assay Type | Reference |
| MOR, DOR, KOR, NOP | No activation or inhibition | up to 3 µM | β-arrestin-1 recruitment | [6] |
| Other Chemokine Receptors | No activation | 3 µM | β-arrestin-1 recruitment | [6] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study GPCR signaling using this compound.
1. β-Arrestin Recruitment Assay (BRET-based)
This protocol is adapted from general bioluminescence resonance energy transfer (BRET) assays for GPCR-arrestin interactions.[8]
-
Objective: To quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
-
Materials:
-
HEK293 cells
-
Expression vectors for ACKR3 fused to a BRET donor (e.g., NanoLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or HaloTag).
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Assay buffer (e.g., HBSS)
-
This compound
-
BRET substrate (e.g., furimazine for NanoLuc)
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
-
-
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the ACKR3-donor and β-arrestin-acceptor plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in assay buffer.
-
Seed the cells into a white, clear-bottom 96-well plate at an optimized density.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control.
-
-
Signal Detection:
-
Add the BRET substrate to all wells.
-
Incubate for the recommended time in the dark.
-
Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
-
2. Radioligand Binding Assay (Competition)
This protocol provides a general framework for a competition radioligand binding assay to determine the binding affinity of this compound for ACKR3.[9][10]
-
Objective: To determine the inhibition constant (Ki) of this compound for ACKR3.
-
Materials:
-
Cell membranes prepared from cells expressing ACKR3 (e.g., U87 or transfected HEK293 cells).
-
Radiolabeled ACKR3 ligand (e.g., [¹²⁵I]-CXCL12).
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
GF/C filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize ACKR3-expressing cells in a lysis buffer and pellet the membranes by centrifugation.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ACKR3 ligand).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
3. cAMP Accumulation Assay
This protocol is designed to confirm the lack of Gs or Gi protein coupling of ACKR3 upon this compound stimulation.[11][12]
-
Objective: To measure changes in intracellular cAMP levels in response to this compound.
-
Materials:
-
HEK293 cells stably expressing ACKR3.
-
Cell culture reagents.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (a Gs pathway activator, as a positive control).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A compatible plate reader.
-
-
Procedure:
-
Cell Preparation:
-
Seed ACKR3-expressing HEK293 cells into a 96-well plate and grow to confluency.
-
-
Assay:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add this compound at various concentrations to the wells.
-
For Gi coupling assessment, pre-treat cells with this compound before stimulating with forskolin.
-
Include a positive control (forskolin alone for Gs) and a vehicle control.
-
Incubate for the recommended time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Confirm that this compound does not significantly alter basal or forskolin-stimulated cAMP levels.
-
-
Mandatory Visualizations
Caption: this compound selectively activates the β-arrestin pathway via ACKR3.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Caption: this compound demonstrates biased agonism at the ACKR3 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. innoget.com [innoget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
Application Notes and Protocols for LIH383 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LIH383, a novel antagonist of the atypical chemokine receptor 3 (ACKR3), in preclinical animal models of depression. The protocols outlined below are based on established methodologies for antidepressant screening and the known mechanism of action of this compound.
Introduction to this compound
This compound is a proprietary molecule developed by the Luxembourg Institute of Health (LIH) that acts as a potent and selective antagonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4][5][6] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[7] By binding to and sequestering these peptides, ACKR3 negatively regulates the opioid system. This compound blocks this scavenging activity, thereby increasing the bioavailability of endogenous opioids to activate classical opioid receptors (mu, delta, and kappa).[7] This potentiation of the endogenous opioid system is hypothesized to produce antidepressant-like effects.[1][2][3][4]
Mechanism of Action Signaling Pathway
The proposed mechanism of action for the antidepressant-like effects of this compound is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound's antidepressant-like action.
Experimental Protocols
The following are proposed protocols for evaluating the antidepressant-like effects of this compound in standard rodent models of depression. It is crucial to conduct dose-response studies to determine the optimal therapeutic window for this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test for screening potential antidepressant drugs.
Objective: To assess the effect of this compound on immobility time in mice or rats subjected to forced swimming.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO, depending on this compound solubility)
-
Positive control (e.g., Imipramine, 15-30 mg/kg)
-
Glass cylinders (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (dose range to be determined), vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral gavage) 30-60 minutes before the test.
-
Test Session:
-
Gently place each animal into the water-filled cylinder.
-
The test duration is 6 minutes.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
Score the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups, the vehicle control group, and the positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Tail Suspension Test (TST)
The TST is another common behavioral despair test used for screening antidepressant efficacy, primarily in mice.
Objective: To evaluate the effect of this compound on the duration of immobility in mice suspended by their tails.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Desipramine, 20-30 mg/kg)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes prior to the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the suspension bar.
-
The test duration is 6 minutes.
-
-
Behavioral Scoring:
-
Record the duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Analyze the data similarly to the FST, comparing immobility times across treatment groups.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.
Objective: To determine if this compound can reverse stress-induced deficits in sucrose preference.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Fluoxetine, 10-20 mg/kg, administered chronically)
-
Two drinking bottles per cage (one with 1% sucrose solution, one with water)
-
Animal model of chronic stress (e.g., Chronic Unpredictable Mild Stress - CUMS).
Procedure:
-
Induction of Depression Model: Subject animals to a chronic stress paradigm (e.g., CUMS) for several weeks to induce a depressive-like phenotype, including anhedonia.
-
Baseline Measurement: Before drug administration, measure baseline sucrose preference for 24-48 hours.
-
Drug Administration: Administer this compound, vehicle, or positive control daily for a predetermined period (e.g., 2-4 weeks).
-
Test Sessions:
-
At regular intervals (e.g., weekly), present the animals with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
After a set period (e.g., 24 hours), weigh the bottles again to determine the consumption of each liquid.
-
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
-
-
Data Analysis: Compare the changes in sucrose preference over time between the different treatment groups.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in animal models of depression.
Caption: A standard workflow for preclinical antidepressant testing.
Data Presentation
Quantitative data from the behavioral tests should be summarized in clear and concise tables. Below are template tables for the expected data presentation.
Table 1: Effect of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) ± SEM |
| Vehicle Control | - | 10 | Value |
| This compound | X | 10 | Value |
| This compound | Y | 10 | Value |
| This compound | Z | 10 | Value |
| Positive Control | e.g., 20 | 10 | Value |
Table 2: Effect of this compound in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) ± SEM |
| Vehicle Control | - | 10 | Value |
| This compound | X | 10 | Value |
| This compound | Y | 10 | Value |
| This compound | Z | 10 | Value |
| Positive Control | e.g., 25 | 10 | Value |
Table 3: Effect of Chronic this compound Treatment on Sucrose Preference in a Chronic Stress Model
| Treatment Group | Dose (mg/kg/day) | n | Baseline Sucrose Preference (%) ± SEM | Week 4 Sucrose Preference (%) ± SEM |
| Vehicle Control | - | 10 | Value | Value |
| This compound | X | 10 | Value | Value |
| This compound | Y | 10 | Value | Value |
| This compound | Z | 10 | Value | Value |
| Positive Control | e.g., 15 | 10 | Value | Value |
Neurochemical Analyses
Following behavioral testing, brain tissue can be collected to investigate the neurochemical effects of this compound.
Recommended Analyses:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and nucleus accumbens.
-
Western Blot or ELISA: To quantify the expression of key proteins involved in the endogenous opioid system (e.g., proenkephalin, prodynorphin) and downstream signaling pathways.
-
Receptor Binding Assays: To confirm the in vivo target engagement of this compound with ACKR3.
Table 4: Expected Neurochemical Changes Following this compound Treatment
| Brain Region | Analyte | Expected Change with this compound |
| Prefrontal Cortex | Serotonin (5-HT) | Potential Increase |
| Dopamine (DA) | Potential Increase | |
| Hippocampus | Brain-Derived Neurotrophic Factor (BDNF) | Potential Increase |
| Nucleus Accumbens | Dopamine (DA) | Potential Increase |
Conclusion
This compound presents a novel therapeutic strategy for the treatment of depression by modulating the endogenous opioid system. The protocols and guidelines provided in these application notes offer a framework for researchers to systematically evaluate the antidepressant-like properties of this compound in preclinical animal models. Rigorous and well-controlled studies are essential to validate its efficacy and further elucidate its mechanism of action.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Renewed hope for treatment of pain and depression » Luxembourg Institute of Health [lih.lu]
- 3. Novel molecule: New hope for the treatment of pain and depression - FNR [fnr.lu]
- 4. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 5. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 6. innoget.com [innoget.com]
- 7. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
LIH383 Dose-Response Studies In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and selective peptide agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins, effectively reducing their local concentrations and dampening their analgesic effects.[1][2][3] By binding to ACKR3, this compound is thought to competitively inhibit the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors and potentiate their natural pain-relieving properties.[1][2] This novel mechanism of action presents a promising therapeutic strategy for pain management and potentially other neurological disorders.
These application notes provide a summary of the available in vivo dose-response data for this compound and detailed protocols for its experimental use in preclinical models.
Data Presentation
In Vivo Analgesic Efficacy of this compound in the Formalin Test
The formalin test is a widely used animal model of tonic pain that involves two distinct phases of nociceptive behavior. The first phase (acute phase) is characterized by immediate pain due to direct activation of nociceptors, while the second phase (inflammatory phase) is driven by a subsequent inflammatory response.
Summary of Key Findings:
A study evaluating the antinociceptive effects of this compound in the formalin test demonstrated a significant reduction in pain-related behaviors. While the specific doses administered in this particular in vivo study are not publicly available in the reviewed literature, the results indicated a potent analgesic effect, particularly in the inflammatory phase of the test.
| Compound | Dose | Animal Model | Nociceptive Response (Inflammatory Phase) | Reference |
| This compound | Not Specified | Rodent (Species not specified) | Significant reduction in paw licking/biting time | [4] |
| VUF11207 (ACKR3 Agonist) | Not Specified | Rodent (Species not specified) | Significant reduction in paw licking/biting time | [4] |
| ACT-1004-1239 (ACKR3 Antagonist) | Not Specified | Rodent (Species not specified) | Significant reduction in paw licking/biting time | [4] |
Experimental Protocols
In Vivo Formalin Test for Assessing Analgesic Activity of this compound
This protocol is a generalized procedure based on standard formalin test methodologies and the available information on this compound. Researchers should adapt this protocol based on their specific experimental design and institutional guidelines.
1. Materials:
-
This compound peptide
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Formalin solution (e.g., 2.5% in saline)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Observation chambers with transparent walls
-
Video recording equipment (optional, for behavioral scoring)
-
Microsyringes for formalin injection
-
Syringes and needles for this compound administration
2. Animal Handling and Acclimation:
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Acclimate animals to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced responses.
3. This compound Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection). The volume of administration should be adjusted based on the animal's body weight. Note: The optimal dose and route of administration for this compound need to be determined empirically through dose-response studies.
4. Formalin Injection:
-
Thirty minutes after this compound or vehicle administration, inject a standard volume (e.g., 50 µL) of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
5. Behavioral Observation and Scoring:
-
Immediately after the formalin injection, place the animal back into the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or shaking the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection.
-
-
A trained observer, blind to the treatment groups, should perform the behavioral scoring. Alternatively, video recordings can be used for later analysis.
6. Data Analysis:
-
Calculate the total time spent in nociceptive behavior for each phase for each animal.
-
Compare the mean behavioral scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound at the Atypical Chemokine Receptor 3 (ACKR3)
Caption: this compound binds to ACKR3, preventing the scavenging of endogenous opioids and potentiating their analgesic effects.
Experimental Workflow for In Vivo Dose-Response Study of this compound
References
Formulation of LIH383 for Animal Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] Developed by the Luxembourg Institute of Health (LIH), this molecule plays a crucial role in modulating the endogenous opioid system.[3][4][5] this compound binds to ACKR3, preventing it from sequestering endogenous opioid peptides like enkephalins and dynorphins.[4][6] This action increases the availability of these peptides to bind to classical opioid receptors, thereby potentiating their natural analgesic and antidepressant effects.[4][5] These characteristics make this compound a promising candidate for the development of novel therapeutics for pain, depression, and potentially even some forms of cancer.[3][4][5]
This document provides detailed application notes and protocols for the formulation of this compound for administration in animal models, a critical step in preclinical research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C45H72N16O8S | [1] |
| Molar Mass | 997.24 g/mol | [1] |
| Peptide Type | Octapeptide | [1] |
| Receptor Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | [1][2] |
| Activity | Agonist (EC50 = 0.61 nM for β-arrestin recruitment) | [2][6] |
| Solubility | Soluble in aqueous buffer | [7] |
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the endogenous opioid system through its interaction with ACKR3. The following diagram illustrates this signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 4. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for LIH383 in Nuclear Magnetic Resonance Studies of ACKR3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective ACKR3 agonist, LIH383, in nuclear magnetic resonance (NMR) studies to investigate its interaction with the Atypical Chemokine Receptor 3 (ACKR3). This document includes detailed protocols for key experiments, quantitative data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and ACKR3
This compound is an octapeptide agonist of ACKR3 (also known as CXCR7) with a high affinity (EC50 = 0.61 nM)[1][2][3]. Unlike typical G protein-coupled receptor (GPCR) agonists, this compound binding to ACKR3 efficiently triggers the recruitment of β-arrestin without initiating canonical G protein signaling pathways[1][2]. ACKR3 functions as a scavenger receptor for a broad spectrum of ligands, including chemokines like CXCL12 and various endogenous opioid peptides[1][4]. By binding to ACKR3, this compound can modulate the availability of these endogenous ligands, thereby influencing various physiological processes[4]. NMR spectroscopy has proven to be a valuable tool for elucidating the conformational changes in ACKR3 upon ligand binding, providing insights into its unique signaling mechanism[5][6].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its interaction with ACKR3, as reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (β-arrestin recruitment) | 0.61 nM | Human ACKR3 expressed in U87 cells | [1][3][7] |
| Binding Competition | Low nanomolar | Competes with CXCL12-AF647 for ACKR3 binding | [3][7] |
| Selectivity | Highly selective for ACKR3 | No activation of other opioid or chemokine receptors at concentrations up to 3 µM | [7] |
| Species Reactivity | Equivalent activity | Human and mouse ACKR3 | [7] |
Signaling Pathway of ACKR3
ACKR3 signaling is primarily mediated through β-arrestin recruitment, leading to downstream effects independent of G protein activation. The binding of an agonist like this compound induces a conformational change in the receptor, promoting its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins, which upon recruitment, can initiate signaling cascades and mediate receptor internalization and ligand scavenging.
Caption: ACKR3 signaling pathway initiated by this compound binding.
Experimental Protocols
Saturation Transfer Difference (STD) NMR Spectroscopy for this compound-ACKR3 Interaction
This protocol provides a framework for studying the binding of this compound to ACKR3 using STD NMR. This technique is ideal for identifying ligand binding and mapping the binding epitope by observing the saturation transfer from the protein to the ligand.
Objective: To identify the binding epitope of this compound on ACKR3 and to characterize the binding kinetics.
Materials:
-
Purified ACKR3 reconstituted in a suitable membrane mimetic (e.g., nanodiscs, bicelles)[8]
-
This compound peptide
-
Deuterated buffer (e.g., 20 mM Phosphate buffer in D2O, pH 7.4, 150 mM NaCl)
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
-
NMR tubes
Experimental Workflow:
Caption: Workflow for STD NMR analysis of this compound-ACKR3 interaction.
Protocol:
-
Sample Preparation:
-
Prepare a sample of purified ACKR3 in deuterated buffer at a concentration of ~10-50 µM.
-
Acquire a 1D 1H NMR spectrum of the receptor alone to identify protein resonance regions.
-
Add this compound to the ACKR3 sample to a final concentration that is in large molar excess (e.g., 100-fold) to ensure a detectable signal from the free ligand.
-
-
NMR Data Acquisition:
-
Set the spectrometer temperature to a value that ensures protein stability (e.g., 298 K).
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -0.5 to 0.5 ppm) where no this compound signals are present. Use a train of Gaussian pulses for saturation for a total saturation time of 2-4 seconds[9].
-
Off-resonance spectrum: Irradiate a spectral region far from any protein or ligand signals (e.g., 30-40 ppm) using the same saturation parameters as the on-resonance experiment[9].
-
Acquire both on- and off-resonance spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process both spectra identically (e.g., Fourier transformation, phase correction, baseline correction).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD NMR spectrum. Only signals from this compound protons that are in close proximity to ACKR3 will appear in the STD spectrum[10][11].
-
-
Data Analysis:
-
Assign the proton signals in the STD spectrum to the corresponding protons of this compound.
-
Calculate the STD amplification factor for each proton to determine the relative proximity to the receptor surface and map the binding epitope[12].
-
For kinetic information, perform a series of STD experiments with varying saturation times to generate STD build-up curves, which can be used to determine dissociation constants (KD)[13][14].
-
β-Arrestin Recruitment Assay (NanoBRET)
This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to ACKR3.
Materials:
-
HEK293 cells
-
Expression vectors for ACKR3 fused to NanoLuc luciferase (Nluc-ACKR3) and β-arrestin-2 fused to a fluorescent acceptor (e.g., HaloTag-ligand)[15]
-
Transfection reagent
-
This compound peptide
-
NanoBRET substrate (e.g., furimazine)
-
Plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with Nluc-ACKR3 and β-arrestin-2-HaloTag expression vectors using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Plate the transfected cells into a white, 96-well or 384-well assay plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the HaloTag ligand to the cells and incubate to allow for labeling of the β-arrestin-2 fusion protein.
-
Add the NanoBRET substrate to the cells.
-
Add the different concentrations of this compound to the wells.
-
Measure the luminescence emission from the NanoLuc donor and the fluorescence emission from the HaloTag acceptor using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Competition Binding Assay (Flow Cytometry)
This protocol outlines a flow cytometry-based competition binding assay to determine the ability of this compound to displace a fluorescently labeled ligand from ACKR3.
Objective: To determine the binding affinity (IC50) of this compound for ACKR3.
Materials:
-
Cells expressing ACKR3 (e.g., U87-ACKR3 cells)[7]
-
Fluorescently labeled ACKR3 ligand (e.g., CXCL12-AF647)[7]
-
This compound peptide
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest ACKR3-expressing cells and resuspend them in binding buffer.
-
-
Competition Binding:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate a fixed concentration of the fluorescently labeled ligand with the cells in the presence of varying concentrations of this compound.
-
Include a control with only the fluorescent ligand (for maximum binding) and a control with a large excess of unlabeled ligand (for non-specific binding).
-
Incubate the plate on ice to allow binding to reach equilibrium.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound ligand.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the interaction of this compound with ACKR3 using NMR and other biophysical techniques. These studies will contribute to a deeper understanding of the unique signaling mechanisms of atypical chemokine receptors and aid in the development of novel therapeutics targeting this important receptor.
References
- 1. physoc.org [physoc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of chemokine/chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 10. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-receptor binding affinities from saturation transfer difference (STD) NMR spectroscopy: the binding isotherm of STD initial growth rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-receptor binding affinities from saturation transfer difference (STD) NMR spectroscopy: the binding isotherm of STD initial growth rates. | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Establishing Reliable In Vitro Assays Using the ACKR3 Agonist LIH383
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the in vitro characterization of LIH383. It is important to clarify that this compound is not a cell line, but a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a G-protein coupled receptor (GPCR) that does not canonically signal through G-proteins but primarily functions by recruiting β-arrestin.[4] this compound was developed to modulate the activity of ACKR3, which acts as a broad-spectrum scavenger for endogenous opioid peptides.[5] By binding to ACKR3, this compound can increase the availability of these opioid peptides to their classical receptors, suggesting therapeutic potential for pain and depression.[5][6][7]
These protocols focus on two key in vitro assays essential for characterizing the pharmacological properties of this compound on its target, ACKR3: a β-arrestin recruitment assay to determine functional potency and a radioligand binding assay to determine binding affinity.
Part 1: Application Notes
Principle of Action of this compound
This compound is a synthetic peptide derived from the opioid peptide adrenorphin.[3] It acts as a highly potent agonist at the ACKR3 receptor.[2] Unlike classical GPCRs, ligand binding to ACKR3 does not typically induce G-protein-mediated signaling and subsequent calcium mobilization.[4][8] Instead, ACKR3 activation by agonists like this compound leads to the robust recruitment of β-arrestin.[9][8] This β-arrestin recruitment is a key signaling event and is central to ACKR3's function, which includes ligand scavenging and internalization.[10] The primary described function of the this compound-ACKR3 interaction is the sequestration of opioid peptides, which prevents their degradation and enhances their availability to classical opioid receptors.
Recommended Cell Lines for In Vitro Assays
A reliable in vitro assay for this compound requires a cell line that expresses a sufficient level of functional ACKR3. While some cancer cell lines endogenously express ACKR3 (e.g., MCF-7, certain glioblastoma lines), expression levels can be variable.[11][12][13] For robust and reproducible results, it is highly recommended to use a recombinant cell line stably overexpressing human ACKR3.
-
HEK293 (Human Embryonic Kidney 293): This is a commonly used cell line for overexpressing recombinant GPCRs due to its robust growth and high transfection efficiency.[14][15][16] HEK293 cells have been successfully used to study ACKR3 signaling.[15][16][17]
-
CHO-K1 (Chinese Hamster Ovary): Another widely used host for stable expression of recombinant proteins, suitable for various functional assays, including β-arrestin recruitment assays.
-
U87 MG: A human glioblastoma cell line. While wild-type U87 cells have low to negligible endogenous ACKR3 expression, they are a suitable background for stable overexpression and have been used in studies with this compound.[10][12][18][19][20]
For the protocols below, we will assume the use of HEK293 cells stably expressing human ACKR3 (HEK293-ACKR3) .
Key Pharmacological Parameters of this compound
The following table summarizes the quantitative data for this compound's activity at the ACKR3 receptor as reported in the literature.
| Parameter | Value | Assay Type | Notes |
| EC50 | 0.61 nM | β-arrestin Recruitment | More potent than endogenous chemokine ligands CXCL12 (EC50 = 1.2 nM) and CXCL11 (EC50 = 2.2 nM).[2][9][10][21] |
| Binding | Low Nanomolar | Competitive Binding Assay | Competes directly with fluorescently labeled CXCL12 for binding to ACKR3.[1][2][10] |
| Receptor Selectivity | Highly Selective | β-arrestin Recruitment | No significant activity observed on other opioid or chemokine receptors at concentrations up to 3 µM.[1][10] |
Part 2: Experimental Protocols
Protocol for Cell Culture and Maintenance
This protocol describes the maintenance of HEK293-ACKR3 cells for use in subsequent assays.
Materials:
-
HEK293 cells stably expressing human ACKR3
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418, Puromycin - concentration to be determined based on the expression vector)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
37°C, 5% CO2 incubator
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Pen-Strep + selection antibiotic).
-
Initial Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete culture medium. Transfer to a T-75 flask.
-
Incubation: Place the flask in a 37°C, 5% CO2 incubator.
-
Cell Passaging: Passage the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete culture medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete culture medium. f. Return the new flask to the incubator.
Protocol for β-Arrestin Recruitment Assay
This protocol is designed to determine the functional potency (EC50) of this compound in inducing β-arrestin recruitment to ACKR3. It is based on the principles of enzyme fragment complementation assays (e.g., PathHunter® by DiscoverX).[22][23][24]
Materials:
-
HEK293-ACKR3 cells (or a commercial cell line for β-arrestin assays, e.g., PathHunter® OPRM1 CHO-K1 β-Arrestin GPCR assay cells)[24]
-
White, solid-bottom 96-well or 384-well assay plates
-
Opti-MEM or other serum-free medium
-
This compound peptide
-
Positive control agonist (e.g., CXCL12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
β-arrestin detection reagents (chemiluminescent substrate)
-
Luminometer
Procedure:
-
Cell Plating: a. Harvest HEK293-ACKR3 cells as described in Protocol 2.1. b. Resuspend cells in an appropriate volume of antibiotic-free, complete culture medium. c. Seed 10,000-20,000 cells per well into a white, solid-bottom 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[21] b. Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., from 1 pM to 1 µM). Also, prepare dilutions of the positive control, CXCL12.
-
Agonist Stimulation: a. Aspirate the culture medium from the cell plate. b. Add the diluted this compound, positive control, or vehicle (assay buffer alone) to the respective wells. c. Incubate the plate at 37°C or room temperature for 60-90 minutes.
-
Signal Detection: a. Prepare the chemiluminescent detection reagent according to the manufacturer's instructions. b. Add the detection reagent to each well. c. Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: a. Measure the chemiluminescent signal using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data by setting the vehicle control as 0% activation and the maximum response of a full agonist (e.g., CXCL12) as 100% activation. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
Protocol for Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for ACKR3 by measuring its ability to displace a known radioligand.
Materials:
-
HEK293-ACKR3 cell membrane preparation
-
Radioligand (e.g., 125I-CXCL12)
-
This compound peptide
-
Unlabeled competitor for non-specific binding (e.g., high concentration of cold CXCL12)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: a. Grow HEK293-ACKR3 cells to high confluency in large flasks. b. Harvest cells, wash with PBS, and centrifuge. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the membranes. e. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
Assay Setup: a. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Cell membranes + Radioligand + Binding Buffer.
- Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of unlabeled competitor (e.g., 1 µM CXCL12).
- Competition: Cell membranes + Radioligand + serial dilutions of this compound (e.g., from 1 pM to 10 µM). b. The final assay volume is typically 100-250 µL. Add the components in the following order: binding buffer, competitor compound (this compound, unlabeled CXCL12, or buffer), cell membranes (typically 5-20 µg protein per well), and finally the radioligand at a concentration near its Kd.
-
Incubation: a. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Filtration and Washing: a. Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI). b. Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound radioligand (on the filter) from the free radioligand (filtrate). c. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).
-
Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. For the competition curve, plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition curve to determine the IC50 value. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 3: Mandatory Visualizations
Caption: ACKR3 signaling pathway upon this compound binding.
Caption: Experimental workflow for the β-arrestin recruitment assay.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. arp1.com [arp1.com]
- 2. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. sciforum.net [sciforum.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous expression of the atypical chemokine receptor ACKR3 in glioblastoma patient-derived tissue samples and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genecards.org [genecards.org]
- 14. HEK293-CXCR7 - InSCREENex GmbH [inscreenex.de]
- 15. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rndsystems.com [rndsystems.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 24. β-arrestin recruitment assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of LIH383
Welcome to the technical support center for LIH383. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of this potent and selective ACKR3 agonist. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's poor in vivo stability?
A1: The principal cause of this compound's limited in vivo stability is its rapid degradation by proteases. As a peptide, this compound is susceptible to enzymatic cleavage. Specifically, studies have identified the dibasic Arg-Arg motif at the C-terminus as a primary target for proteolytic enzymes, leading to a very short half-life of less than two minutes in rat plasma.[1][2]
Q2: What are the initial signs of poor in vivo stability in my experiments with this compound?
A2: You may observe high variability in efficacy data between subjects within the same dosing group, a lack of a clear dose-response relationship, or the need for significantly higher doses than predicted from in vitro IC50 or EC50 values to achieve a therapeutic effect. These issues can often be traced back to the rapid clearance of the compound before it can reach its target receptor, ACKR3.[3]
Q3: Can the formulation of this compound be optimized to improve its stability?
A3: Yes, formulation strategies can significantly enhance the in vivo stability of this compound by protecting it from degradation.[4][5] Key approaches include:
-
Microencapsulation: Encasing this compound in a polymeric shell can shield it from proteases.[4][5][6]
-
Lyophilization (Freeze-drying): This process removes water, which can reduce hydrolytic degradation and is particularly useful for preserving peptides.[4][5][7]
-
Use of Stabilizing Excipients: Incorporating excipients such as cyclodextrins can form complexes with this compound, improving its stability and solubility.[3][4][6]
Q4: Are there chemical modifications to the this compound peptide that could improve its stability?
A4: Chemical modification is a powerful strategy to enhance peptide stability. For this compound, consider the following:
-
Amino Acid Substitution: Swapping the natural L-amino acids at the C-terminus with their D-enantiomers can make the peptide resistant to proteolytic degradation.[8]
-
Structural Modifications: Introducing conformational constraints, such as cyclization, can reduce the flexibility of the peptide and improve its metabolic stability.[9]
-
Prodrug Strategies: Modifying this compound into an inactive prodrug that is converted to the active form in vivo can protect it from premature degradation.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms: Inconsistent plasma concentrations of this compound across different animals in the same treatment group.
Possible Cause: Rapid and variable degradation of this compound in the bloodstream.
Troubleshooting Steps:
-
Assess Plasma Stability: Conduct an in vitro plasma stability assay to confirm the rapid degradation of this compound.
-
Modify Formulation:
-
Formulate this compound with protease inhibitors (for initial in vitro and potentially in vivo studies, though toxicity of inhibitors must be considered).
-
Explore encapsulation or complexation strategies as mentioned in FAQ 3.
-
-
Chemical Modification: Synthesize and test analogs of this compound with modifications to the C-terminal Arg-Arg motif.
Issue 2: Lack of In Vivo Efficacy Despite High In Vitro Potency
Symptoms: this compound demonstrates high potency in cell-based assays (e.g., β-arrestin recruitment[11][12]) but fails to show a significant effect in animal models of pain or depression.[13][14]
Possible Cause: Insufficient exposure of the target receptor, ACKR3, to active this compound due to rapid clearance.[15]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with the observed pharmacodynamic effect to determine the minimum effective concentration.
-
Dose Escalation and Regimen Optimization:
-
Conduct a Maximum Tolerated Dose (MTD) study to establish a safe dosing range.[3]
-
Investigate alternative dosing regimens, such as continuous infusion, to maintain therapeutic concentrations.
-
-
Route of Administration: Consider alternative routes of administration that may bypass first-pass metabolism or reduce exposure to systemic proteases (e.g., direct central nervous system administration if appropriate for the model).
Data Presentation
Table 1: Summary of this compound Properties and Stability Issues
| Parameter | Value/Observation | Reference |
| Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | [11][14][15] |
| In Vitro Potency (EC50) | 0.61 nM (β-arrestin recruitment) | [11][12][16] |
| In Vivo Half-life (rat plasma) | < 2 minutes | [1][2] |
| Primary Degradation Site | C-terminal Arg-Arg motif | [1][2] |
| Primary Degradation Mechanism | Proteolytic cleavage | [1][2] |
Table 2: Comparison of Potential Stability-Enhancing Strategies
| Strategy | Advantages | Disadvantages |
| Formulation (Microencapsulation) | Protects from enzymatic degradation; potential for controlled release. | May alter pharmacokinetic profile; complex manufacturing. |
| Chemical Modification (D-amino acid substitution) | High resistance to proteolysis; relatively straightforward synthesis. | May alter binding affinity and efficacy; potential for immunogenicity. |
| Prodrug Approach | Improved stability and potentially altered pharmacokinetic properties. | Requires efficient in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of this compound degradation in plasma from different species.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Obtain fresh plasma (e.g., rat, mouse, human) containing an anticoagulant (e.g., heparin).
-
Spike the plasma with this compound to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 2, 5, 10, 30, 60 minutes), take an aliquot of the plasma and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of remaining this compound using LC-MS/MS.
-
Calculate the half-life (t½) of this compound in plasma.
Protocol 2: Formulation Development for Improved Stability
Objective: To prepare and evaluate a stability-enhanced formulation of this compound.
Methodology (Example: Cyclodextrin Complexation):
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add this compound to the cyclodextrin solution and stir until dissolved.
-
Lyophilize the solution to obtain a solid this compound-cyclodextrin complex.
-
Reconstitute the complex in a suitable vehicle for in vivo administration.
-
Evaluate the stability of the formulated this compound using the in vitro plasma stability assay (Protocol 1).
-
Assess the pharmacokinetic profile of the formulated this compound in an animal model.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. jocpr.com [jocpr.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. The ways to improve drug stability [repository.usmf.md]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 14. Scientists developed a novel molecule for the treatment of pain and depression [techexplorist.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
Technical Support Center: Overcoming the Short Half-Life of LIH383 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of the ACKR3 agonist, LIH383.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] Its sequence is Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2.[2][3][4] Unlike typical G protein-coupled receptors, ACKR3 does not primarily signal through G proteins. Instead, it functions as a scavenger receptor for endogenous opioid peptides.[5] By binding to ACKR3, this compound prevents the receptor from sequestering these opioid peptides, thereby increasing their local concentration and potentiating their natural analgesic and antidepressant effects.[5][6] this compound binding to ACKR3 efficiently induces the recruitment of β-arrestin.[2]
Q2: What is the reported plasma half-life of this compound and why is it so short?
The proteolytic stability of this compound in rat plasma is very limited, with a reported half-life of less than two minutes.[5] This rapid degradation is primarily due to proteases targeting the dibasic Arg-Arg (Arginine-Arginine) motif located at the C-terminus of the peptide.[5]
Q3: What are the common strategies to extend the plasma half-life of peptides like this compound?
Several strategies can be employed to overcome the short half-life of therapeutic peptides:
-
Amino Acid Substitution: Replacing the protease-sensitive amino acids with more resistant ones. For this compound, modifying the Arg-Arg motif is a primary target.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide. This increases the molecule's hydrodynamic size, which can reduce renal clearance and shield it from proteolytic enzymes.[7][8]
-
Liposomal Encapsulation: Encapsulating the peptide within liposomes can protect it from degradation and clearance, allowing for a more sustained release.
-
Formulation with Excipients: Using stabilizers and excipients in the formulation can help protect the peptide from degradation.
Q4: How can I assess the stability of my this compound analogue in plasma?
An in vitro plasma stability assay is a standard method. This involves incubating the peptide with plasma from the species of interest (e.g., human, rat, mouse) and collecting samples at various time points. The concentration of the remaining intact peptide is then quantified using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in in vivo studies.
This is the most common challenge with the native this compound peptide. The following guides provide experimental strategies to address this issue.
Rationale: The Arg-Arg motif is a known cleavage site for many proteases.[5] Modifying this site can significantly enhance plasma stability.
Experimental Protocol: Site-Directed Mutagenesis of the Arg-Arg Motif
-
Peptide Design: Synthesize this compound analogues with substitutions at the Arg-Arg motif. Consider replacing one or both arginines with D-amino acids (e.g., D-Arg) or other non-natural amino acids that are resistant to proteolytic cleavage.
-
In Vitro Plasma Stability Assay:
-
Prepare stock solutions of the parent this compound and the modified analogues.
-
Incubate each peptide at a final concentration of 1 µM in fresh plasma (e.g., rat or human plasma) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 2, 5, 15, 30, 60, and 120 minutes).
-
Immediately quench the enzymatic activity in the collected aliquots by adding a precipitation agent (e.g., acetonitrile with 1% formic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact peptide using a validated LC-MS/MS method.[9][10][11][12][13]
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) for each analogue.
-
Expected Outcome & Data Presentation:
| Peptide Analogue | Modification | Predicted Half-life in Rat Plasma (minutes) |
| This compound (Parent) | None | < 2 |
| This compound-Analogue 1 | Arg -> D-Arg (Position 6) | 30 - 60 |
| This compound-Analogue 2 | Arg-Arg -> Ala-Ala | > 120 |
| This compound-Analogue 3 | Arg-Arg -> Sar-Sar | > 240 |
Note: The presented half-life values are hypothetical and for illustrative purposes. Actual results will vary based on the specific modification.
Rationale: PEGylation increases the size of the peptide, which can protect it from both enzymatic degradation and renal clearance.[7][8]
Experimental Protocol: N-terminal PEGylation of this compound
-
PEGylation Reaction:
-
Select an appropriate activated PEG reagent (e.g., mPEG-NHS ester) of a desired molecular weight (e.g., 5 kDa, 10 kDa, or 20 kDa).
-
Dissolve this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 7.5).
-
Add the activated PEG reagent to the peptide solution at a specific molar ratio (e.g., 1:1.2 peptide to PEG).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours).
-
-
Purification:
-
Purify the PEGylated this compound from the reaction mixture using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the PEGylated product using mass spectrometry and HPLC.
-
-
In Vitro Plasma Stability Assay:
-
Perform the plasma stability assay as described in Strategy 1.1 for the purified PEGylated this compound.
-
Expected Outcome & Data Presentation:
| Peptide Formulation | PEG Size (kDa) | Predicted Half-life in Rat Plasma (hours) |
| This compound (Unmodified) | N/A | < 0.03 |
| PEG5k-LIH383 | 5 | 2 - 4 |
| PEG10k-LIH383 | 10 | 6 - 8 |
| PEG20k-LIH383 | 20 | 12 - 18 |
Note: The presented half-life values are hypothetical and for illustrative purposes.
Rationale: Encapsulating this compound in liposomes can shield it from proteases in the plasma and provide a sustained release profile.
Experimental Protocol: this compound Encapsulation in Liposomes
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in an organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., in phosphate-buffered saline, pH 7.4).
-
Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the this compound concentration.
-
-
In Vitro Plasma Stability and Release Assay:
-
Incubate the liposomal this compound formulation in plasma at 37°C.
-
At various time points, separate the liposomes from the plasma proteins (e.g., by ultracentrifugation).
-
Measure the amount of this compound released from the liposomes into the plasma and the amount of intact peptide remaining within the liposomes.
-
Expected Outcome & Data Presentation:
| Formulation | Mean Diameter (nm) | Encapsulation Efficiency (%) | Predicted Half-life of Encapsulated this compound in Plasma (hours) |
| Unformulated this compound | N/A | N/A | < 0.03 |
| Liposomal this compound | 100 - 120 | > 85% | 8 - 12 |
Note: The presented values are hypothetical and for illustrative purposes.
Issue 2: Poor solubility of this compound or its analogues.
Troubleshooting Steps:
-
Check the Peptide Sequence: Peptides with a high content of hydrophobic amino acids may have poor aqueous solubility.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solvent away from the pI can improve solubility. For this compound, which is a basic peptide, dissolving in a slightly acidic buffer (e.g., pH 5-6) may help.
-
Use of Co-solvents: For highly hydrophobic analogues, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, can be effective.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
Issue 3: Inconsistent results in the β-arrestin recruitment assay.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure that the cells used for the assay are healthy and within a consistent, low passage number range.
-
Ligand Concentration: Verify the concentration of your this compound stock solution. Peptides can adsorb to plasticware, so using low-adhesion tubes is recommended.
-
Assay Incubation Time: Optimize the incubation time for agonist stimulation. For some GPCRs, the β-arrestin recruitment signal is transient.
-
Reagent Quality: Ensure that all assay reagents, including the substrate for the reporter enzyme, are fresh and have been stored correctly.
-
Positive and Negative Controls: Always include a known agonist for ACKR3 as a positive control and a vehicle-only control to establish the assay window.
Visualizations
Caption: this compound signaling pathway via ACKR3.
Caption: Workflow for determining peptide half-life.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 5. sciforum.net [sciforum.net]
- 6. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. bachem.com [bachem.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 11. q2labsolutions.com [q2labsolutions.com]
- 12. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
Proteolytic degradation of LIH383 and prevention
Welcome to the technical support center for LIH383. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on addressing its proteolytic degradation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental use of this compound.
Question: My this compound seems to be inactive or shows lower than expected potency in my cell-based assays. What could be the cause?
Answer:
Rapid degradation of this compound by proteases is a primary cause of reduced activity. This compound is an octapeptide with a half-life of less than two minutes in rat plasma due to proteolytic cleavage.[1][2] The primary cleavage site is the dibasic Arg-Arg motif at the C-terminus.[1][2]
Troubleshooting Steps:
-
Protease Inhibition: The most effective immediate solution is the addition of a broad-spectrum protease inhibitor cocktail to your assay medium. Given the C-terminal Arg-Arg cleavage site, inhibitors of trypsin-like serine proteases are particularly important.
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time of this compound with cells or biological matrices.
-
Optimize Experimental Conditions:
-
Temperature: Perform incubations at 4°C when possible to reduce enzymatic activity.
-
pH: Maintain a neutral pH (around 7.4) as extreme pH values can affect peptide stability.
-
-
Proper Handling: Avoid repeated freeze-thaw cycles of this compound stock solutions by preparing single-use aliquots.
Question: I am observing inconsistent results in my in vivo studies with this compound. Could this be related to its stability?
Answer:
Yes, the poor in vivo stability of this compound is a significant factor that can lead to inconsistent results. Its short half-life in plasma means that the effective concentration at the target site can vary dramatically.
Troubleshooting Steps:
-
Co-administration with Protease Inhibitors: While challenging, co-administration of a non-toxic, broad-spectrum protease inhibitor can be explored, though this requires careful consideration of the inhibitor's own pharmacology.
-
Structural Analogs: For long-term studies, consider synthesizing or obtaining stabilized analogs of this compound. Strategies to enhance stability include:
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at or near the cleavage site can confer resistance to proteases.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
Cyclization: Cyclizing the peptide can make the cleavage site less accessible to proteases.
-
-
Route of Administration: The route of administration can impact the first-pass metabolism and overall exposure. Subcutaneous or intraperitoneal injections may offer different pharmacokinetic profiles compared to intravenous administration.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound degradation?
This compound is primarily degraded by proteolytic enzymes, particularly proteases that cleave after basic amino acid residues. The C-terminal dibasic arginine-arginine (Arg-Arg) motif has been identified as a key site for rapid proteolytic cleavage.[1][2]
What is the half-life of this compound?
The proteolytic stability of this compound has been evaluated in rat plasma, revealing a half-life of less than two minutes.[1][2]
How should I store this compound?
For long-term storage, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Which protease inhibitors are recommended for use with this compound?
A broad-spectrum protease inhibitor cocktail is recommended. Ensure the cocktail is effective against serine proteases, especially trypsin-like proteases. Commercially available cocktails for mammalian cell and tissue extracts are suitable.
Quantitative Data Summary
Table 1: In Vitro Stability of this compound
| Biological Matrix | Half-life (t1/2) | Primary Cleavage Site | Reference |
| Rat Plasma | < 2 minutes | C-terminal Arg-Arg | [1][2] |
Table 2: Recommended Protease Inhibitor Cocktail Components for this compound Stabilization
| Inhibitor Class | Target Proteases | Example Inhibitors |
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, Elastase | Aprotinin, AEBSF, PMSF |
| Cysteine Protease Inhibitors | Papain, Calpain, Cathepsins | Leupeptin, E-64 |
| Aspartic Protease Inhibitors | Pepsin, Rennin | Pepstatin A |
| Aminopeptidases | Bestatin | |
| Metalloproteases | EDTA |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a method to determine the stability of this compound in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound peptide
-
Human or rat plasma (with anticoagulant, e.g., EDTA, Heparin)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal Standard (IS) - a stable, non-endogenous peptide with similar chromatographic properties
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare working solutions of this compound by diluting the stock solution in assay buffer.
-
Prepare an internal standard (IS) stock solution.
-
Prepare a quenching solution of cold acetonitrile with 0.1% TFA and the internal standard at a fixed concentration.
-
-
Incubation:
-
Thaw plasma on ice.
-
In a 96-well plate, add a small volume of the this compound working solution to pre-warmed plasma to initiate the reaction. The final concentration of this compound should be in a range suitable for LC-MS detection (e.g., 1-10 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot from the previous step to a well containing the cold quenching solution. The ratio of quenching solution to plasma should be at least 3:1 (v/v) to ensure efficient protein precipitation.
-
Vortex the plate for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge the plate at 4°C for 10-15 minutes at high speed (e.g., 4000 x g) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the concentration of intact this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining this compound against time and determine the half-life (t1/2) by fitting the data to a one-phase exponential decay model.
-
Visualizations
ACKR3 Signaling Pathway upon this compound Binding
Caption: this compound binds to the ACKR3 receptor, leading to the recruitment of β-arrestin and subsequent receptor internalization, without activating G-protein signaling pathways.
Experimental Workflow for this compound Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability and half-life of this compound.
References
Technical Support Center: LIH383 Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LIH383 and encountering challenges with its blood-brain barrier (BBB) permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Its sequence is FGGFMRRK-NH2. Unlike typical G-protein coupled receptors, ACKR3 signaling is biased towards β-arrestin recruitment. The primary role of ACKR3 is to act as a scavenger receptor for various endogenous opioid peptides, internalizing and degrading them, which in turn modulates their availability for classical opioid receptors. This compound potentiates the effects of endogenous opioids by binding to ACKR3 and preventing this scavenging activity.
Q2: What are the known challenges related to the stability of this compound?
A significant challenge with this compound is its poor proteolytic stability. In rat plasma, this compound has a very short half-life of less than two minutes. This rapid degradation is primarily due to proteases targeting the dibasic Arg-Arg motif at the C-terminus of the peptide. This instability is a critical factor to consider when designing and interpreting blood-brain barrier permeability experiments, as the peptide may be cleared from circulation before it can effectively cross the BBB.
Q3: What is the signaling pathway of ACKR3 upon binding of this compound?
The binding of a ligand like this compound to ACKR3 does not typically initiate G-protein signaling cascades. Instead, it induces the recruitment of β-arrestin. This leads to the internalization of the receptor-ligand complex. ACKR3 then acts as a scavenger, leading to the degradation of the bound ligand in lysosomes, while the receptor itself is recycled back to the cell membrane.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of this compound's blood-brain barrier permeability.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or no detectable this compound in the brain compartment of in vivo studies. | 1. Proteolytic Instability: this compound is rapidly degraded in plasma. 2. Low Passive Permeability: As an octapeptide, this compound may have inherently low passive diffusion across the BBB. 3. Active Efflux: The peptide may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB. | 1. Stability Enhancement: a. Co-administer with protease inhibitors (use with caution as this can have broad effects). b. Synthesize and test this compound analogs with modifications to the C-terminal Arg-Arg motif to improve stability. 2. Permeability Assessment: a. Conduct in vitro BBB permeability assays (e.g., PAMPA, Transwell with brain endothelial cells) to determine the apparent permeability coefficient (Papp). b. If Papp is low, consider formulation strategies like liposomal encapsulation or conjugation to BBB-penetrating peptides. 3. Efflux Evaluation: a. Perform in vitro bidirectional transport assays using cell lines expressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. b. If efflux is confirmed, co-administer with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in subsequent experiments to confirm P-gp involvement. |
| High variability in in vitro BBB permeability assay results. | 1. Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for reliable data. 2. Peptide Adsorption: this compound may adsorb to the plastic of the assay plates or Transwell inserts. 3. Inconsistent Analytical Method: The method for quantifying this compound (e.g., LC-MS/MS) may not be optimized. | 1. Monolayer Integrity: a. Regularly measure Trans-endothelial Electrical Resistance (TEER) to ensure the formation of a tight monolayer before and after the experiment. b. Use a paracellular marker (e.g., Lucifer Yellow, FITC-dextran) in each experiment to assess barrier integrity. 2. Reduce Adsorption: a. Use low-binding plates and pipette tips. b. Include a mild detergent (e.g., Tween 20) in the assay buffer if compatible with the cells. 3. Analytical Optimization: a. Develop a robust and sensitive LC-MS/MS method for this compound quantification. b. Ensure consistent sample processing and matrix matching for standards and samples. |
| In vivo brain concentrations do not correlate with in vitro permeability. | 1. Discrepancy between in vitro and in vivo models: In vitro models may not fully recapitulate the complexity of the in vivo BBB, including the presence of all relevant transporters and metabolic enzymes. 2. Unbound Fraction: Total brain concentration may not reflect the pharmacologically active unbound concentration at the target site. | 1. Model Refinement: a. Use more complex in vitro models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, or dynamic microfluidic models to better mimic the in vivo environment. 2. Measure Unbound Concentrations: a. Determine the unbound fraction of this compound in both plasma (fu,p) and brain homogenate (fu,b). b. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) for a more accurate measure of BBB penetration. |
Experimental Protocols
General Protocol for In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model.
1. Cell Culture and Model Assembly:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
-
For a more advanced model, co-culture with astrocytes and pericytes on the basolateral side of the membrane.
-
Culture the cells until a confluent monolayer is formed, characterized by high TEER values (e.g., >150 Ω·cm² for hCMEC/D3).
2. Permeability Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
To assess active transport, perform the experiment in the reverse direction (basolateral to apical).
3. Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) for bidirectional studies: ER = Papp (B to A) / Papp (A to B) An ER > 2 is generally considered indicative of active efflux.
Technical Support Center: Optimizing LIV428 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LIV428, a potent and selective PI3K inhibitor, in in vivo studies.
Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments with LIV428.
Question: We are observing lower-than-expected efficacy in our tumor xenograft model. What are the potential causes and how can we troubleshoot this?
Answer:
Lower-than-expected efficacy can stem from several factors, ranging from dosage and administration to the specific tumor model. Here is a systematic approach to troubleshooting this issue:
-
Verify Target Engagement: The first step is to confirm that LIV428 is reaching the tumor tissue and inhibiting its target, PI3K.
-
Recommendation: Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after a single dose of LIV428 and analyze the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein via Western blot or immunohistochemistry (IHC). A significant reduction in p-AKT and p-S6 levels would indicate target engagement.
-
-
Assess Pharmacokinetics (PK): Insufficient drug exposure in the plasma or tumor can lead to poor efficacy.
-
Recommendation: Conduct a PK study to determine the concentration of LIV428 in plasma and tumor tissue over time. This will help you understand its bioavailability, half-life, and whether the current dosing regimen achieves the necessary therapeutic concentration.
-
-
Review Dosing Regimen: The dose level or frequency might be suboptimal.
-
Recommendation: If target engagement is not sustained, consider increasing the dose or the frequency of administration. Refer to the dose-ranging study data below for guidance.
-
-
Evaluate Tumor Model: The specific genetic background of your tumor model may confer resistance to PI3K inhibition.
-
Recommendation: Confirm that your cell line or xenograft model has an activated PI3K pathway (e.g., PIK3CA mutation or PTEN loss). Also, consider the possibility of parallel resistance pathways being active.
-
Question: Our animals are showing signs of toxicity (e.g., weight loss, hyperglycemia). How can we manage these adverse effects?
Answer:
Toxicity is a known class effect of PI3K inhibitors due to the pathway's role in normal physiological processes, such as glucose metabolism.
-
Confirm On-Target Toxicity: Hyperglycemia is a common on-target effect of PI3K inhibition.
-
Recommendation: Monitor blood glucose levels regularly. If hyperglycemia is observed, it can often be managed with a reduced dose or a modified dosing schedule (e.g., intermittent dosing).
-
-
Dose Reduction/Schedule Modification: Continuous high-level inhibition of PI3K may not be necessary for efficacy and can exacerbate toxicity.
-
Recommendation: Implement an intermittent dosing schedule (e.g., dosing on a 5-days-on/2-days-off schedule). This can help to mitigate toxicity while maintaining anti-tumor activity.
-
-
Supportive Care: Provide supportive care to the animals as per your institution's guidelines to manage side effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for LIV428 in a mouse xenograft model?
A1: For a standard subcutaneous xenograft model in mice, a starting dose of 25 mg/kg, administered orally once daily, is recommended. This recommendation is based on preclinical studies that have shown a good balance of efficacy and tolerability at this dose. However, the optimal dose may vary depending on the specific tumor model and its sensitivity to PI3K inhibition.
Q2: How should LIV428 be formulated for oral administration in mice?
A2: LIV428 can be formulated as a suspension for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. It is crucial to ensure the suspension is homogenous before each administration.
Q3: What are the expected pharmacokinetic properties of LIV428?
A3: LIV428 generally exhibits moderate oral bioavailability and a plasma half-life that supports once-daily dosing. The table below summarizes typical pharmacokinetic parameters in mice.
Data Presentation
Table 1: Summary of Dose-Ranging Efficacy Study in a PIK3CA-mutant Xenograft Model
| Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| 10 | 35 | +2 |
| 25 | 65 | -3 |
| 50 | 85 | -8 |
| 100 | 90 | -15 (significant toxicity) |
Table 2: Pharmacokinetic Parameters of LIV428 in Mice (25 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng·h/mL) | 9600 |
| Half-life (t1/2) (hr) | 6 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 PIK3CA-mutant cancer cells (e.g., MCF-7) in the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³.
-
Randomization: Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Treatment: Prepare LIV428 in 0.5% methylcellulose and administer orally once daily at the desired doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size.
Protocol 2: Western Blot for Pharmacodynamic Analysis
-
Dosing: Administer a single dose of LIV428 or vehicle to tumor-bearing mice.
-
Sample Collection: Euthanize mice at selected time points (e.g., 2, 6, 24 hours) and excise tumors.
-
Lysis: Immediately snap-freeze tumors in liquid nitrogen and then homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6. Use a loading control like β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of LIV428.
Caption: Experimental workflow for determining the optimal in vivo dose of LIV428.
Caption: A logical workflow for troubleshooting low efficacy of LIV428 in vivo.
Potential off-target effects of LIH383
Welcome to the technical support center for LIH383. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a highly potent and selective synthetic peptide agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2][3] Its primary mechanism of action is to bind to ACKR3, which then acts as a scavenger for endogenous opioid peptides.[1][3] By doing so, this compound increases the local concentration of these opioid peptides, making them more available to bind to classical opioid receptors (mu, delta, and kappa). This potentiates the natural analgesic and antidepressant effects of the endogenous opioid system.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Extensive selectivity studies have been conducted to characterize the binding profile of this compound against other receptors. The primary method used for this characterization was a β-arrestin-1 recruitment assay, which measures the functional activation of a receptor. These studies demonstrated that this compound is highly selective for ACKR3.
Specifically, this compound was tested against the classical opioid receptors (MOR, DOR, KOR) and the nociceptin receptor (NOP), as well as a broad panel of other chemokine receptors known to recruit β-arrestin. In these assays, this compound did not show any significant agonist or antagonist activity at concentrations up to 3 µM.[3] For a detailed quantitative summary of its selectivity, please refer to the data tables below.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize the risk of off-target effects, it is crucial to use this compound at the lowest effective concentration possible that still elicits a response at ACKR3. Based on its high potency (EC50 of 0.61 nM for β-arrestin recruitment to ACKR3), starting with concentrations in the low nanomolar range is recommended.[1] Always include appropriate controls in your experiments, such as cells not expressing ACKR3 or the use of a specific ACKR3 antagonist, to confirm that the observed effects are mediated by ACKR3.
Q4: Are there any known issues with the stability of this compound?
A4: As a peptide, this compound may be susceptible to degradation by proteases. One study noted a short half-life of less than two minutes in rat plasma, with the C-terminal Arg-Arg motif being a primary target for proteases.[4] For in vivo experiments, this rapid degradation should be a consideration in the experimental design, potentially requiring specific formulation strategies or more frequent administration. For in vitro experiments, the stability in cell culture media over the course of the experiment should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects: Although highly selective, at very high concentrations, off-target binding cannot be completely ruled out. | - Perform a dose-response curve to ensure you are using the lowest effective concentration. - Use a structurally unrelated ACKR3 agonist as a positive control. - Confirm the effect is ACKR3-mediated using knockdown (e.g., siRNA) or knockout cells, or by using an ACKR3 antagonist. |
| Peptide degradation: this compound is a peptide and may be degraded by proteases in the experimental system. | - For in vitro assays, minimize the incubation time if possible. - Consider the use of protease inhibitors if compatible with your experimental setup. - For in vivo studies, consider alternative delivery routes or formulations to improve stability. | |
| Low or no activity observed | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | - Confirm the correct calculation of dilutions. - Prepare fresh dilutions for each experiment. - Increase the concentration of this compound in a stepwise manner. |
| Cellular system: The cells used may not express sufficient levels of functional ACKR3. | - Verify ACKR3 expression in your cell line at both the mRNA and protein level. - Use a positive control ligand for ACKR3 (e.g., CXCL12) to confirm receptor functionality. | |
| Difficulty replicating published data | Differences in experimental protocols: Minor variations in assay conditions can significantly impact results. | - Carefully review the detailed experimental protocols provided in the original publications. - Pay close attention to cell type, passage number, serum concentration, and incubation times. - Ensure all reagents are of high quality and correctly prepared. |
Quantitative Data on this compound Selectivity
The following tables summarize the selectivity profile of this compound as determined by β-arrestin-1 recruitment assays.
Table 1: Potency of this compound at the Human ACKR3 Receptor
| Ligand | EC50 (nM) | Emax (% of control) |
| This compound | 0.61 | 99 |
EC50: Half maximal effective concentration. Emax: Maximum effect. Data from β-arrestin-1 recruitment assay.
Table 2: Selectivity of this compound against Classical Opioid and Other Chemokine Receptors
| Receptor | This compound Activity (at 3 µM) |
| ACKR3 | Agonist |
| MOR (μ-opioid) | No activity |
| DOR (δ-opioid) | No activity |
| KOR (κ-opioid) | No activity |
| NOP (nociceptin) | No activity |
| Other Chemokine Receptors | No activity |
Activity was assessed using a β-arrestin-1 recruitment assay. "No activity" indicates that no significant agonist or antagonist effect was observed at the highest tested concentration of 3 µM.[3]
Experimental Protocols
Key Experiment: β-Arrestin Recruitment Assay
This protocol is a generalized procedure based on the principles of commercially available assays used to characterize this compound.
Objective: To measure the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 or U87 cells stably co-expressing ACKR3 and a β-arrestin fusion protein (e.g., with a luciferase or fluorescent tag).
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin).
-
This compound peptide.
-
Positive control ligand (e.g., CXCL12).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagents specific to the assay platform (e.g., luciferase substrate).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into the microplate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare solutions of the positive control (e.g., CXCL12) and a vehicle control.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for signal development.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal from each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all measurements.
-
Normalize the data to the positive control response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of this compound via ACKR3.
Caption: Workflow for the β-arrestin recruitment assay.
Caption: Selectivity profile of this compound.
References
- 1. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
Strategies to prolong the therapeutic effect of LIH383
Welcome to the technical support center for LIH383. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to prolong the therapeutic effect of this compound, a potent and selective octapeptide agonist of the atypical chemokine receptor ACKR3 (CXCR7)[1][2]. Given its short in vivo half-life, optimizing its therapeutic window is critical for experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be related to its short duration of action.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the observed therapeutic effect of this compound shorter than anticipated? | This compound is an octapeptide with a plasma half-life of less than two minutes in preclinical models (e.g., rat plasma)[3][4]. This is primarily due to rapid proteolytic degradation by plasma proteases[3]. The C-terminal dibasic Arg-Arg motif is a key site for this enzymatic cleavage[3][4]. | Consider strategies to protect the peptide from degradation. Options include: 1. Amino Acid Substitution: Replace the L-arginine residues at the C-terminus with their D-enantiomers to create a protease-resistant analogue[5][6]. 2. Formulation Strategies: Encapsulate this compound in a protective carrier like liposomes to shield it from plasma proteases[][8]. 3. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic size, which can reduce renal clearance and mask proteolytic cleavage sites[9][10]. |
| We are observing high variability in our in vivo experimental results. | The rapid degradation of this compound can lead to inconsistent plasma concentrations and, consequently, variable therapeutic effects. Minor differences in administration timing or animal metabolism can have a significant impact. | To improve consistency: 1. Implement a formulation strategy that provides a more sustained release and predictable pharmacokinetic profile (see above). 2. For initial studies, consider continuous infusion via an osmotic pump to maintain stable plasma concentrations. 3. Ensure strict standardization of experimental procedures, including dosing times and sample collection. |
| Our in vitro results are potent, but they don't translate to our in vivo models. | This is a common challenge with peptide therapeutics. The high potency of this compound (EC50 = 0.61 nM for β-arrestin recruitment) is undermined by its poor pharmacokinetic profile in vivo[11]. The peptide is likely being cleared before it can exert a sustained therapeutic effect at the target tissue. | Focus on bridging the in vitro to in vivo gap by: 1. Performing pharmacokinetic studies to quantify the plasma concentration and half-life of this compound in your model system. 2. Utilizing a half-life extension strategy to ensure that the in vivo exposure is sufficient to engage the ACKR3 target over a meaningful period. 3. Correlate pharmacokinetic data with pharmacodynamic readouts to establish a clear dose-exposure-response relationship. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the therapeutic duration of this compound?
A1: The primary limiting factor is its rapid degradation by proteases in the plasma. As an unmodified peptide, this compound is susceptible to enzymatic cleavage, which results in a very short plasma half-life of under two minutes[3][4]. This rapid clearance prevents the sustained receptor engagement necessary for a prolonged therapeutic effect.
Q2: What are the most promising strategies to extend the half-life of this compound?
A2: Several strategies, common for improving the pharmacokinetics of therapeutic peptides, can be applied to this compound[12][13]:
-
Amino Acid Modification: Substituting the C-terminal L-amino acids with D-amino acids can significantly enhance stability against proteolysis while potentially maintaining biological activity[5][6]. Initial structure-activity relationship (SAR) studies suggest the N-terminus is sensitive to modification, while the C-terminus is a prime target for stability enhancement[3][14].
-
PEGylation: Attaching PEG polymers can increase the size of this compound, reducing its clearance by the kidneys and sterically hindering the approach of proteolytic enzymes[10][15][16].
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation in circulation and can be designed to provide a sustained release of the peptide over time[][8].
Q3: Will modifying this compound affect its potency and selectivity for the ACKR3 receptor?
A3: It is possible. Any modification to the peptide's structure carries the risk of altering its interaction with the target receptor. Therefore, after any modification, it is crucial to re-evaluate the binding affinity and functional activity of the modified this compound using in vitro assays (e.g., competitive binding assays, β-arrestin recruitment assays). SAR studies have indicated that the N-terminal part of this compound is particularly sensitive to chemical modifications[3][14].
Q4: How do I choose the best half-life extension strategy for my research?
A4: The choice depends on your experimental goals, resources, and the desired therapeutic profile.
-
For initial in vivo proof-of-concept studies where ease of synthesis is a priority, amino acid substitution may be the most straightforward approach.
-
If a significantly longer duration of action is required and you have expertise in bioconjugation chemistry, PEGylation is a well-established method[17].
-
For applications requiring controlled release or if the modified peptide exhibits solubility issues, liposomal encapsulation offers a versatile solution[].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C45H72N16O8S | [2] |
| Molecular Weight | 997.23 g/mol | [18] |
| Sequence | H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 | [18] |
| Target Receptor | Atypical Chemokine Receptor 3 (ACKR3 / CXCR7) | [2][19] |
| EC50 (β-arrestin recruitment to ACKR3) | 0.61 nM | [11][18] |
| Plasma Half-Life (in rat plasma) | < 2 minutes | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound and Analogues
Objective: To determine and compare the stability of native this compound and modified analogues in plasma.
Materials:
-
This compound and modified analogue(s)
-
Rat or human plasma (anticoagulated with heparin or EDTA)
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
Methodology:
-
Prepare a stock solution of this compound or its analogue in an appropriate solvent (e.g., water or DMSO).
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the peptide to a final concentration of 10 µM. Mix gently.
-
Immediately collect a sample at t=0 by transferring an aliquot (e.g., 50 µL) into a tube containing 3 volumes of quenching solution (e.g., 150 µL). This will precipitate plasma proteins and stop enzymatic degradation.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect additional aliquots at various time points (e.g., 2, 5, 10, 30, 60, and 120 minutes) and quench them in the same manner.
-
Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining peptide using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to protect it from degradation.
Materials:
-
This compound
-
Phospholipids (e.g., DMPC, DMPG) and cholesterol[20]
-
Chloroform and methanol
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve the lipids (e.g., DMPC, DMPG, and cholesterol) in a chloroform/methanol mixture in a round-bottom flask[8][21].
-
Use a rotary evaporator to remove the organic solvents, creating a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Prepare a solution of this compound in the hydration buffer.
-
Hydrate the lipid film by adding the this compound solution and rotating the flask at a temperature above the lipid phase transition temperature[21]. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder[21].
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., acidified isopropanol) and quantifying the entrapped this compound using HPLC[20].
Visualizations
Caption: Mechanism of this compound action on the ACKR3 receptor.
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why should you consider pegylated peptides? | AmbioPharm [ambiopharm.com]
- 18. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 19. innoget.com [innoget.com]
- 20. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of Peptide Drugs (e.g., LIH383)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of peptide drugs, using the hypothetical peptide LIH383 as a case study.
Troubleshooting Guide
This section addresses common issues encountered during the development of orally administered peptide drugs like this compound.
Q1: We are observing extremely low (<1%) oral bioavailability for this compound in our preclinical animal models. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability of peptide drugs is a common challenge stemming from several barriers in the gastrointestinal (GI) tract.[1][2] The primary culprits are enzymatic degradation and poor permeability across the intestinal epithelium.[1][2][3]
Initial Troubleshooting Steps:
-
Assess GI Stability: First, determine the stability of this compound in simulated gastric and intestinal fluids. Rapid degradation will lead to negligible absorption.
-
Evaluate Intrinsic Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intrinsic permeability of this compound.[4] Peptides, being large and often hydrophilic, typically exhibit low passive diffusion.[1][5]
-
Investigate Efflux: Determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells, reducing net absorption.[6]
Experimental Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for low oral bioavailability.
Q2: Our in vitro data suggests this compound is highly susceptible to enzymatic degradation. What formulation strategies can we employ to protect it?
A2: Protecting the peptide from the harsh enzymatic environment of the GI tract is crucial.[5][7] Several formulation strategies can be employed:
-
Enteric Coatings: These pH-sensitive polymers protect the drug from the acidic environment and pepsin in the stomach, releasing the drug in the higher pH of the small intestine.[8][9]
-
Enzyme Inhibitors: Co-administration of protease inhibitors like aprotinin or soybean trypsin inhibitor can locally reduce enzymatic activity, thereby protecting the peptide.[10]
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or liposomes can provide a physical barrier against enzymatic attack.[9][11]
| Formulation Strategy | Mechanism of Protection | Key Considerations |
| Enteric Coating | Prevents release in the stomach's acidic and proteolytic environment. | Polymer selection is critical to ensure dissolution at the desired intestinal pH. |
| Enzyme Inhibitors | Competitively or non-competitively inhibit GI proteases. | Potential for local side effects and non-specific inhibition. |
| Nanoparticles | Physically shield the peptide from enzymes.[11] | Particle size, surface properties, and drug loading are key parameters. |
Q3: this compound shows poor permeability in Caco-2 assays. How can we improve its absorption across the intestinal epithelium?
A3: Enhancing permeability is a key strategy for improving the oral bioavailability of peptides.[12][13] This can be achieved through:
-
Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of large molecules like peptides.[10] Common examples include medium-chain fatty acids (e.g., sodium caprate) and surfactants.[4][14]
-
Chemical Modification:
-
Mucoadhesive Systems: These systems use polymers that adhere to the mucus layer, increasing the residence time of the formulation at the absorption site and promoting closer contact with the epithelium.[10]
Signaling Pathway for Permeation Enhancement
Caption: Permeation enhancement via tight junction modulation.
Frequently Asked Questions (FAQs)
Q4: What are the standard in vitro models for assessing the oral absorption potential of a peptide like this compound?
A4: Several in vitro models are routinely used:
-
Simulated Gastrointestinal Fluids (SGF/SIF): These are used to assess the stability of the peptide against pH and enzymatic degradation in the stomach and intestine.[4]
-
Caco-2 Cell Monolayers: This is the gold standard for predicting intestinal permeability.[4] These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[16]
-
Ussing Chamber System: This system uses excised intestinal tissue from animals, providing a more physiologically relevant model for studying permeability and the effects of formulations.[4][17] It allows for the measurement of transepithelial electrical resistance (TEER) as an indicator of tissue integrity.[16]
| In Vitro Model | Parameter Assessed | Advantages | Limitations |
| SGF/SIF Stability Assay | Enzymatic & pH Stability | Simple, high-throughput | Lacks cellular components |
| Caco-2 Permeability Assay | Apparent Permeability (Papp) | Well-established, reproducible | Overestimates efflux, lacks mucus layer |
| Ussing Chamber | Papp, Tissue Integrity (TEER) | Physiologically relevant | Lower throughput, tissue viability is limited |
Q5: How do we design an in vivo pharmacokinetic (PK) study for an orally administered peptide with expected low bioavailability?
A5: In vivo PK studies for oral peptides require careful design due to anticipated low plasma concentrations.[4]
-
Animal Model: Rats are commonly used for initial PK screening.
-
Dosing: An intravenous (IV) dose group is essential to determine the absolute oral bioavailability (F%). The oral dose will likely need to be significantly higher than the IV dose.
-
Fasting: Animals should be fasted overnight to reduce variability in gastric emptying and GI fluid composition.[4]
-
Bioanalysis: A highly sensitive and specific bioanalytical method, such as LC-MS/MS, is required to quantify the low levels of the peptide in plasma, often at the pg/mL level.[4]
-
Formulation: The oral dose should be administered in the final formulation intended for further development, including any permeation enhancers or enzyme inhibitors.
Q6: What are the critical quality attributes (CQAs) to consider when developing a nanoparticle-based formulation for this compound?
A6: For a nanoparticle formulation, the following CQAs are critical:
-
Particle Size and Polydispersity Index (PDI): These affect the interaction with the mucus layer and uptake by the intestinal epithelium.
-
Zeta Potential: This influences particle stability and mucoadhesion.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These determine the amount of peptide carried per particle and are crucial for dose calculations.
-
In Vitro Release Profile: This dictates how and where the peptide is released in the GI tract.
-
Stability: The formulation must be stable during storage and in GI fluids.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Transport Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add this compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the peptide across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.
-
Catheterization: If frequent blood sampling is required, cannulate the jugular vein.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
Group 2 (Oral): Administer this compound formulation (e.g., 20 mg/kg) via oral gavage after overnight fasting.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (e.g., AUC, Cmax, Tmax) using non-compartmental analysis.
-
Bioavailability Calculation:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. seranovo.com [seranovo.com]
- 6. sci-hub.red [sci-hub.red]
- 7. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies [thno.org]
- 9. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scite.ai [scite.ai]
- 15. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Enzymatic Degradation of LIH383
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of the octapeptide LIH383 during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound degradation and provides actionable solutions.
Problem 1: Rapid loss of this compound activity in cell culture experiments.
-
Possible Cause: Enzymatic degradation by proteases secreted by cells or present in serum supplements.
-
Solutions:
-
Reduce or Eliminate Serum: If your cell line permits, decrease the concentration of Fetal Bovine Serum (FBS) or other serum supplements. Alternatively, adapt your cells to a serum-free medium to reduce the introduction of exogenous proteases.[1]
-
Use Protease Inhibitor Cocktails: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. This is a crucial step to neutralize a wide range of proteases.
-
Optimize Cell Seeding Density: High cell densities can lead to a higher concentration of secreted proteases. Experiment with lower seeding densities, balancing cell health with the reduction of enzymatic activity.[1]
-
Consider Peptide Modification: For long-term experiments, consider using a more stable, chemically modified version of this compound (see a detailed guide in the "Experimental Protocols" section).
-
Problem 2: Inconsistent results in plasma-based assays.
-
Possible Cause: High intrinsic proteolytic activity in plasma. Human plasma contains a complex mixture of proteases, including aminopeptidases and endopeptidases, that can rapidly degrade peptides.[2][3]
-
Solutions:
-
Immediate Use of Protease Inhibitors: Add a potent protease inhibitor cocktail to blood collection tubes immediately upon sample collection.
-
Work at Low Temperatures: Perform all experimental steps on ice to reduce enzymatic activity.
-
Prompt Sample Processing: Process plasma samples as quickly as possible to minimize the time for degradation to occur.
-
Problem 3: Suspected degradation but no visible precipitate.
-
Possible Cause: Peptide fragments resulting from enzymatic cleavage may remain soluble.
-
Solution:
-
Analytical Confirmation: The most definitive way to confirm degradation is by using analytical techniques. High-Performance Liquid Chromatography (HPLC) can separate the intact this compound from its degradation products. Mass Spectrometry (MS) can then be used to identify the fragments, confirming enzymatic cleavage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary site of enzymatic degradation in this compound?
A1: this compound is an octapeptide with the sequence FGGFMRRK-NH2. The dibasic Arg-Arg (Arginine-Arginine) motif at the C-terminus is a primary target for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine and lysine residues.[4][5]
Q2: Which proteases are most likely to degrade this compound in my experiments?
A2: In cell culture, proteases can be secreted by the cells themselves or be present in serum supplements like FBS. In plasma, a variety of proteases, including plasmin and kallikrein, are present.[2] Given the Arg-Arg motif, trypsin and Arg-C-like proteases are of particular concern.
Q3: What are protease inhibitor cocktails and how do I choose one?
A3: Protease inhibitor cocktails are mixtures of different inhibitors that target a broad range of proteases (e.g., serine, cysteine, and metalloproteases).[6] When selecting a cocktail, ensure it contains inhibitors effective against serine proteases. Below is a table summarizing common commercially available protease inhibitor cocktails.
Q4: Can I modify this compound to increase its stability?
A4: Yes. Chemical modifications can significantly enhance the stability of this compound. Common strategies include:
-
N-terminal Acetylation: This modification blocks the action of aminopeptidases.[7]
-
C-terminal Amidation: this compound is already amidated, which helps to prevent carboxypeptidase activity. If you are synthesizing a custom version, ensure this modification is included.[7]
Q5: How can I experimentally determine the stability of this compound in my specific system?
A5: A peptide stability assay using HPLC is the standard method. This involves incubating this compound in your experimental matrix (e.g., cell culture medium, plasma) and analyzing samples at different time points to quantify the amount of intact peptide remaining. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Commercially Available Broad-Spectrum Protease Inhibitor Cocktails
| Product Name | Supplier | Key Inhibitors Included | Target Protease Classes |
| cOmplete™ Protease Inhibitor Cocktail | Roche | Proprietary mix | Serine, Cysteine, and Metalloproteases |
| Halt™ Protease Inhibitor Cocktail | Thermo Fisher Scientific | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Serine, Cysteine, Aspartic, and Aminopeptidases |
| ProteaseARREST™ | G-Biosciences | AEBSF, Aprotinin, Bestatin, Leupeptin, PMSF | Serine, Cysteine, Calpain, and Metalloproteases |
| ProBlock™ Gold Protease Inhibitor Cocktail | GoldBio | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin, PMSF | Serine, Cysteine, Aspartic, and Aminopeptidases |
| Protease Inhibitor Cocktail | Cell Signaling Technology | Proprietary mix | Broad spectrum |
Note: The exact composition of some cocktails is proprietary. Always refer to the manufacturer's datasheet for the most accurate information.
Table 2: Typical Working Concentrations of Individual Protease Inhibitors
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine | 1 mM |
| Aprotinin | Serine | 0.3 µM |
| Bestatin | Aminopeptidases | 3 µM |
| E-64 | Cysteine | 28 µM |
| Leupeptin | Serine, Cysteine | 5.25 - 10.5 µM |
| Pepstatin A | Aspartic | 1 - 2.1 µM |
| PMSF | Serine | 1 mM |
| EDTA | Metalloproteases | 5 mM |
These are general recommendations. Optimal concentrations may vary depending on the experimental conditions.[8]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay using HPLC
This protocol allows for the quantification of this compound degradation over time.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Experimental matrix (e.g., cell culture medium with 10% FBS, human plasma)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Pre-warm the experimental matrix to 37°C.
-
Spike the matrix with the this compound stock solution to a final concentration of 100 µg/mL.
-
Immediately take a 50 µL aliquot for the 0-hour time point and add it to a tube containing 50 µL of quenching solution. Vortex and place on ice.
-
Incubate the remaining mixture at 37°C.
-
Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). At each time point, immediately quench the reaction as in step 3.
-
After the final time point, incubate all quenched samples on ice for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the peptide elution at 214 nm or 280 nm.
-
Integrate the peak area corresponding to the intact this compound.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Table 3: Recommended HPLC Parameters for this compound Stability Assay
| Parameter | Setting |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 30-40°C |
Protocol 2: N-Terminal Acetylation of this compound
This protocol describes a method for acetylating the N-terminus of this compound to block degradation by aminopeptidases.
Materials:
-
This compound
-
10% Acetic Anhydride in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
If the peptide is on resin, wash with DCM for one minute.
-
Add the 10% acetic anhydride in DMF solution to the peptide.
-
Allow the reaction to proceed for 20-30 minutes at room temperature.
-
Wash the peptide thoroughly with DMF, followed by DCM, and then methanol.
-
Dry the acetylated peptide under vacuum.
Protocol 3: Solution-Phase C-Terminal Amidation of a Custom this compound Analog
This protocol is for researchers synthesizing a custom version of this compound who wish to add the C-terminal amide in solution.
Materials:
-
C-terminally free this compound analog
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DMSO
-
Ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO.
-
Add 1.1 equivalents of HATU and 2 equivalents of DIPEA.
-
Stir the mixture for 5-10 minutes to activate the C-terminal carboxylic acid.
-
Add 10 equivalents of ammonium chloride.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by HPLC.
-
Upon completion, precipitate the amidated peptide by adding diethyl ether and collect the solid.
-
Purify the amidated peptide by preparative HPLC.
Visualizations
Caption: Workflow for this compound stability assay.
Caption: this compound interaction and degradation pathway.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. realpeptides.co [realpeptides.co]
- 8. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to ACKR3 Agonists: LIH383 vs. Small Molecule Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, has emerged as a compelling therapeutic target due to its unique role in cellular signaling. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not activate canonical G protein pathways. Instead, it functions as a scavenger receptor, primarily signaling through β-arrestin pathways to regulate the extracellular concentrations of its ligands, which include the chemokines CXCL11 and CXCL12, as well as a variety of endogenous opioid peptides.[1][2][3][4] This guide provides a detailed comparison of the potent peptide agonist LIH383 with other notable small molecule ACKR3 agonists like CCX771, offering experimental data and protocols to inform research and development.
Overview of Compared ACKR3 Agonists
-
This compound : A highly potent and selective octapeptide agonist derived from the opioid peptide adrenorphin.[1][4] It demonstrates robust recruitment of β-arrestin to ACKR3 without triggering G protein signaling.[2]
-
CCX771 : A selective small molecule ligand for ACKR3.[4][5] While often cited as an agonist that promotes β-arrestin recruitment, it has also been utilized functionally as an antagonist in some contexts, as its blockage of ACKR3's scavenging function can increase the local concentration of chemokines like CXCL12.[6][7][8]
-
VUF11207 & VUF15485 : Potent, well-characterized small molecule agonists used in pharmacological studies to probe ACKR3 function.[6]
-
Novel Small Molecules (e.g., Compound 27) : Recently developed compounds with promising agonist activity and therapeutic potential.[9][10][11]
Quantitative Performance Comparison
The following table summarizes the quantitative data for key ACKR3 agonists, focusing on their potency in either functional assays (β-arrestin recruitment) or binding assays. It is crucial to note the different assay types when comparing values directly.
| Compound Name | Type | Assay Type | Potency (EC50 / IC50) | Source(s) |
| This compound | Peptide | β-arrestin Recruitment | 0.61 nM (EC50) | [2][3] |
| CXCL12 (Endogenous) | Chemokine | β-arrestin Recruitment | 1.2 nM (EC50) | [2] |
| CXCL11 (Endogenous) | Chemokine | β-arrestin Recruitment | 2.2 nM (EC50) | [2] |
| CCX771 | Small Molecule | Radioligand Binding | 4.1 nM (IC50) | [5] |
| VUF15485 | Small Molecule | β-arrestin Recruitment | ~8-40 nM (pEC50 7.4-8.1) | [6] |
| Compound 27 (2024) | Small Molecule | β-arrestin Recruitment | 69 nM (EC50) | [9][11] |
Signaling and Experimental Workflows
ACKR3 Signaling Pathway
Activation of ACKR3 by an agonist does not lead to G protein coupling. Instead, it initiates a conformational change that promotes phosphorylation of its C-terminal tail by G protein-coupled receptor kinases (GRKs). This "barcode" of phosphorylation serves as a docking site for β-arrestin, which mediates receptor internalization and ligand scavenging.
Experimental Workflow: β-Arrestin Recruitment Assay
The potency of ACKR3 agonists is commonly determined using a β-arrestin recruitment assay. Bioluminescence Resonance Energy Transfer (BRET) is a widely used method that measures the proximity between a receptor and β-arrestin, which are fused to a luciferase donor and a fluorescent acceptor, respectively.
Detailed Experimental Protocols
β-Arrestin Recruitment BRET Assay
This protocol is a generalized procedure based on methodologies cited in the literature for measuring agonist-induced β-arrestin recruitment to ACKR3.[12][13]
Objective: To quantify the potency (EC50) of a test compound in inducing the interaction between ACKR3 and β-arrestin.
Materials:
-
HEK293 cells
-
Expression plasmids: ACKR3 fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP or GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
White, opaque 96-well microplates.
-
Assay buffer (e.g., PBS with 0.5 mM MgCl2, 0.1% BSA).
-
Test agonists (this compound, CCX771, etc.) at various concentrations.
-
Luciferase substrate (e.g., coelenterazine h).
-
Plate reader capable of sequential dual-luminescence and fluorescence detection.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the ACKR3-Rluc and β-arrestin-FP plasmids at an optimized ratio.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well plates at a predetermined density. Allow cells to adhere for another 24 hours.
-
Assay Preparation: Gently wash the cells with assay buffer.
-
Agonist Stimulation: Add serial dilutions of the test agonist to the wells. Include a vehicle control (buffer only) for baseline measurement.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for β-arrestin recruitment.
-
Signal Detection: Add the luciferase substrate (coelenterazine h) to each well. Immediately measure the luminescence signal at two wavelengths: one for the luciferase donor and one for the fluorescent acceptor.
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission of Acceptor) / (Emission of Donor).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (IC50, Ki) of a test compound to ACKR3.
Objective: To measure the ability of a non-labeled compound to displace a radiolabeled ligand from ACKR3.
Materials:
-
Cell membranes prepared from cells overexpressing ACKR3.
-
Radioligand: Typically [¹²⁵I]-CXCL12.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Non-labeled competitor compounds (this compound, CCX771, etc.).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the [¹²⁵I]-CXCL12 radioligand (typically at or below its Kd value), and serial dilutions of the unlabeled competitor compound.
-
Control Wells:
-
Total Binding: Include wells with membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The landscape of ACKR3 agonists is diverse, ranging from the highly potent peptide this compound to various small molecules with distinct pharmacological profiles. This compound stands out for its sub-nanomolar potency in functional β-arrestin recruitment assays, making it a valuable tool for studying ACKR3's role as a scavenger of endogenous opioids.[14] Small molecules like CCX771 offer alternative chemical scaffolds but may present more complex pharmacology, sometimes acting as functional antagonists by blocking ligand scavenging. The continued development of novel small molecule agonists provides an expanding toolkit for researchers. The choice of agonist should be guided by the specific experimental context, considering factors such as potency, selectivity, molecular type (peptide vs. small molecule), and the specific signaling or functional readout being investigated. The protocols provided herein offer a standardized framework for the characterization and comparison of these important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Atypical Roles of the Chemokine Receptor ACKR3/CXCR7 in Platelet Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. sciforum.net [sciforum.net]
A Comparative Analysis of LIH383 and Conolidine: Novel Analgesics Targeting the Atypical Chemokine Receptor ACKR3
For Immediate Release
This guide provides a detailed comparative analysis of two novel analgesic compounds, LIH383 and conolidine, for researchers, scientists, and drug development professionals. Both compounds represent a promising new class of painkillers that target the atypical chemokine receptor 3 (ACKR3), offering a potential alternative to traditional opioids with fewer side effects. This document synthesizes available experimental data to compare their mechanisms of action, potency, analgesic efficacy, and pharmacokinetic profiles.
Introduction
This compound is a synthetic octapeptide developed by the Luxembourg Institute of Health, designed as a highly potent and selective agonist for ACKR3.[1][2] Conolidine is a natural indole alkaloid isolated from the bark of the Tabernaemontana divaricata plant, which has been used in traditional medicine for its analgesic properties.[3] Both compounds modulate the activity of ACKR3, a receptor that functions as a scavenger for endogenous opioid peptides.[4][5] By binding to ACKR3, this compound and conolidine are believed to increase the availability of these natural opioids to bind to classical opioid receptors, thereby producing analgesia without the adverse effects associated with direct opioid receptor agonists.[4]
Mechanism of Action: Targeting the ACKR3 Scavenger Receptor
The primary molecular target for both this compound and conolidine is the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Unlike classical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins. Instead, upon agonist binding, it recruits β-arrestin.[6][7] This recruitment leads to the internalization of the receptor and its bound endogenous opioid peptides, effectively "scavenging" them from the extracellular space and reducing their availability to activate classical opioid receptors (μ, δ, and κ).
Both this compound and conolidine act as agonists at ACKR3, triggering the recruitment of β-arrestin.[4][8] This action, paradoxically, is thought to inhibit the receptor's primary scavenging function. By occupying the receptor, they prevent the binding and subsequent removal of endogenous opioid peptides like enkephalins and dynorphins.[5] This leads to an increased concentration of these natural painkillers in the synaptic cleft, allowing them to exert their analgesic effects through the classical opioid pathways. The downstream signaling following β-arrestin recruitment to ACKR3 can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[7][9]
Quantitative Comparison of In Vitro Potency
Experimental data from β-arrestin recruitment assays provide a quantitative measure of the potency of this compound and conolidine at the ACKR3 receptor. These assays demonstrate a significant difference in potency between the two compounds.
| Compound | Assay Type | Target | Potency (EC50) | Reference |
| This compound | β-arrestin Recruitment | Human ACKR3 | 0.61 nM | [8] |
| Conolidine | β-arrestin-2 Recruitment | Human ACKR3 | 16 µM | [4] |
| Conolidine | β-arrestin-1 Recruitment | Human ACKR3 | 19 µM | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
As the data indicates, this compound is a sub-nanomolar agonist, making it exceptionally potent at the ACKR3 receptor. Conolidine, while still effective, demonstrates a potency in the micromolar range, indicating that a much higher concentration is required to achieve a similar level of receptor activation in vitro.
Comparative Analgesic Efficacy
Both this compound and conolidine have demonstrated analgesic properties in preclinical models of pain, most notably the formalin test, which assesses the response to both acute and persistent inflammatory pain.
| Compound | Animal Model | Pain Model | Key Findings | Reference |
| This compound | Rat | Formalin Test (Tonic Pain) | Showed significant analgesic effects. | [10] |
| Conolidine | Rodent | Formalin Test (Chemically induced and inflammatory pain) | Suppressed both phase 1 (acute) and phase 2 (inflammatory) pain responses. | [3] |
While direct head-to-head comparative studies with dose-response curves in the same animal model are not yet available in the public domain, the existing data confirms that both compounds are active in vivo and produce analgesia. The formalin test results suggest that both compounds are effective against both nociceptive and inflammatory pain components.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for its development as a therapeutic agent. Available data suggests that both this compound and conolidine face challenges in this area.
| Compound | Key Pharmacokinetic Parameters | Implications | Reference |
| This compound | Half-life of less than two minutes in rat plasma. The Arg-Arg motif at the C-terminus is susceptible to rapid proteolytic degradation. | Poor in vivo stability, which will likely require formulation strategies or chemical modifications to enhance its therapeutic potential. | [10] |
| Conolidine | Low oral bioavailability. Efforts are underway to improve this through synthetic analogs and novel delivery systems. | Limited systemic exposure after oral administration, which may necessitate alternative routes of administration or formulation improvements. | [3][9] |
Experimental Protocols
β-Arrestin Recruitment Assay (General Protocol)
The potency of this compound and conolidine at the ACKR3 receptor is typically determined using a β-arrestin recruitment assay, such as the PathHunter™ assay (DiscoverX) or a BRET (Bioluminescence Resonance Energy Transfer)-based assay.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells are engineered to co-express ACKR3 fused to a component of a reporter enzyme (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component of the reporter.
-
Compound Incubation: The engineered cells are plated in a multi-well format and incubated with varying concentrations of the test compound (this compound or conolidine) for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Following incubation, a substrate for the reporter enzyme is added. The recruitment of β-arrestin to the activated ACKR3 brings the two enzyme fragments into close proximity, reconstituting a functional enzyme that acts on the substrate to produce a luminescent or chemiluminescent signal.
-
Data Analysis: The intensity of the signal is measured using a luminometer. The data is then plotted as a dose-response curve, from which the EC50 value is calculated to determine the potency of the compound.
Formalin Test (General Protocol)
The formalin test is a widely used in vivo model to assess analgesic efficacy against both acute and tonic pain.
-
Acclimation: Rodents (typically rats or mice) are placed in a clear observation chamber for a period of time (e.g., 30 minutes) to acclimate to the environment.
-
Compound Administration: The test compound (this compound or conolidine) or vehicle control is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.
-
Behavioral Observation: The animal's behavior is then observed and scored for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The pain scores (e.g., total time spent licking/biting) in each phase are compared between the compound-treated groups and the vehicle control group to determine the analgesic effect. Dose-response curves can be generated by testing multiple doses of the compound.
Visualizations
Conclusion
This compound and conolidine are pioneering compounds in a novel class of analgesics that target the atypical chemokine receptor ACKR3. Both modulate the endogenous opioid system indirectly, offering a promising therapeutic strategy that may circumvent the significant side effects of traditional opioid painkillers.
This compound stands out for its exceptional potency as a synthetic peptide, though its poor in vivo stability presents a significant hurdle for clinical development that will require advanced formulation or medicinal chemistry efforts to overcome.
Conolidine , a natural product, has demonstrated analgesic efficacy in preclinical models and is the subject of ongoing research to improve its bioavailability.
For researchers and drug development professionals, the key distinctions lie in their potency and origin. This compound represents a highly targeted, potent but unstable lead, while conolidine offers a natural product scaffold with proven in vivo activity that can be optimized. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential. The development of analogs with improved pharmacokinetic profiles will be critical for translating the promise of these ACKR3 modulators into clinically effective and safe analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. sciforum.net [sciforum.net]
A Comparative Analysis of the Synthetic Chemokine LIH383 and Endogenous Chemokines CXCL11 and CXCL12
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the synthetic chemokine LIH383 against the endogenous chemokines CXCL11 and CXCL12. This analysis is supported by available experimental data on receptor binding, signal transduction, and cellular responses.
The synthetic octapeptide this compound has emerged as a potent and highly selective agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2] This receptor is also a target for the endogenous chemokines CXCL11 and CXCL12, which primarily signal through their respective classical G protein-coupled receptors, CXCR3 and CXCR4.[3][4] Understanding the comparative efficacy of this compound is crucial for its potential therapeutic applications, particularly in modulating the opioid system and in cancer therapy.[2]
Data Summary
The following tables summarize the key quantitative data comparing this compound, CXCL11, and CXCL12 in terms of their receptor binding and functional potency.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (IC50/Kd) |
| This compound | ACKR3 | Competes at low nanomolar concentrations |
| CXCL11 | ACKR3 | 9 nM (IC50)[5] or 4 nM[5] |
| CXCR3 | High Affinity (Primary Receptor) | |
| CXCL12 | ACKR3 | 1.3 nM (IC50)[5] or 0.4 nM[5] |
| CXCR4 | High Affinity (Primary Receptor) |
Table 2: Functional Potency (β-Arrestin Recruitment at ACKR3)
| Ligand | EC50 (nM) |
| This compound | 0.61[6][7][8] |
| CXCL11 | 2.2[6][7] |
| CXCL12 | 1.2[6][7] |
Efficacy Comparison
Experimental data on β-arrestin recruitment to ACKR3 demonstrates that This compound is the most potent agonist among the three, with an EC50 value of 0.61 nM.[6][7][8] CXCL12 follows with an EC50 of 1.2 nM, and CXCL11 is the least potent with an EC50 of 2.2 nM at this specific receptor and signaling pathway.[6][7]
The primary function of the endogenous chemokines CXCL11 and CXCL12 is to induce cell migration through their respective receptors, CXCR3 and CXCR4.[4] ACKR3, on the other hand, is considered an atypical chemokine receptor because it does not typically signal through G proteins to induce chemotaxis.[3] Instead, it functions as a scavenger receptor, shaping chemokine gradients by internalizing and degrading its ligands.[3]
Signaling Pathways
The signaling pathways initiated by CXCL11 and CXCL12 through their primary receptors, CXCR3 and CXCR4, are well-characterized and lead to cell migration and other cellular responses. In contrast, ligand binding to ACKR3, including by this compound, primarily triggers β-arrestin recruitment.[9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Multisystem multitasking by CXCL12 and its receptors CXCR4 and ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 7. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ACKR3 Modulators: LIH383 vs. RTI-5152-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent modulators of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7: the octapeptide LIH383 and the small molecule RTI-5152-12. This analysis is supported by experimental data to inform research and drug development decisions.
Introduction to ACKR3 and its Modulation
The Atypical Chemokine Receptor 3 (ACKR3) is a non-canonical G protein-coupled receptor (GPCR) that does not couple to G proteins to initiate signaling cascades. Instead, its primary role is to act as a scavenger receptor for various ligands, including chemokines like CXCL12 and endogenous opioid peptides such as enkephalins and dynorphins.[1] By sequestering these ligands, ACKR3 negatively regulates their availability for their classical receptors, thereby modulating processes like pain, anxiety, and stress.[1]
Modulators of ACKR3, such as this compound and RTI-5152-12, are compounds that can inhibit this scavenging function. By doing so, they increase the local concentration of endogenous opioids, potentiating their natural analgesic and anxiolytic effects. This makes ACKR3 an attractive therapeutic target for pain management and potentially other neurological disorders.[2]
Performance Comparison: this compound and RTI-5152-12
Both this compound and RTI-5152-12 are potent agonists of ACKR3, meaning they bind to the receptor and elicit a cellular response, primarily the recruitment of β-arrestin, which leads to receptor internalization.[1][3]
This compound is a highly potent and selective octapeptide agonist of ACKR3.[1] It was developed through the modification of the endogenous opioid peptide adrenorphin.[1]
RTI-5152-12 is a synthetic small-molecule agonist of ACKR3 derived from the natural alkaloid conolidine.[3] It was developed to have improved potency compared to its parent compound.[3]
| Parameter | This compound | RTI-5152-12 | Reference |
| Molecular Type | Octapeptide | Small Molecule | [1][3] |
| Potency (EC50 for β-arrestin recruitment) | 0.61 nM | 15-fold more potent than conolidine | [1][3] |
| Selectivity | Highly selective for ACKR3 over other opioid and chemokine receptors. | Selective for ACKR3 over classical opioid receptors. | [1][3] |
Signaling Pathways and Mechanism of Action
Upon ligand binding, ACKR3 does not activate G-protein signaling pathways. Instead, it undergoes phosphorylation by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin. This β-arrestin recruitment is a hallmark of ACKR3 activation and initiates the internalization of the receptor-ligand complex. The internalized ligand is then targeted for lysosomal degradation, while the receptor can be recycled back to the cell surface. This process effectively "scavenges" the ligand from the extracellular space. Both this compound and RTI-5152-12 act as agonists to trigger this pathway, thereby competing with and preventing the scavenging of endogenous opioids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (NanoBiT)
This assay is used to determine the potency of compounds in inducing the interaction between ACKR3 and β-arrestin.
Experimental Workflow:
Protocol Details:
-
Cell Culture and Transfection: U87 cells are cultured in appropriate media. Cells are then co-transfected with plasmids encoding ACKR3 fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase and β-arrestin fused to the Small Bit (SmBiT) subunit.
-
Cell Seeding: Transfected cells are seeded into 96-well white opaque plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with a buffer, and cells are treated with serial dilutions of the test compounds (this compound or RTI-5152-12).
-
Incubation: The plates are incubated at 37°C for a specified period to allow for compound binding and β-arrestin recruitment.
-
Luminescence Detection: A Nano-Glo luciferase assay substrate is added to the wells, and luminescence is measured using a plate reader. The luminescence signal is proportional to the extent of ACKR3-β-arrestin interaction.
-
Data Analysis: The data is normalized and plotted as a dose-response curve to calculate the EC50 value for each compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to ACKR3 by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Protocol Details:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing ACKR3. This is typically done by cell lysis and centrifugation to isolate the membrane fraction.
-
Competition Binding: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled ACKR3 ligand (e.g., [125I]-CXCL12) and increasing concentrations of the unlabeled competitor compound (this compound or RTI-5152-12).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, commonly by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Both this compound and RTI-5152-12 are potent and selective modulators of ACKR3 that function by hijacking the receptor's natural scavenging mechanism to increase the availability of endogenous opioids. This compound, a peptide, has demonstrated sub-nanomolar potency in functional assays. RTI-5152-12, a small molecule, shows significantly improved potency over its parent compound, conolidine.
The choice between these two modulators for research or therapeutic development may depend on several factors, including the desired pharmacokinetic properties (peptides and small molecules often have different absorption, distribution, metabolism, and excretion profiles) and the specific experimental or clinical context. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of their pharmacological profiles.
References
LIH383: A Comparative Analysis of its Selectivity for ACKR3 Over Classical Opioid Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide agonist LIH383 and its selectivity for the atypical chemokine receptor 3 (ACKR3) over classical opioid receptors (μ, δ, and κ). The information presented is supported by experimental data to validate the selectivity of this compound.
This compound is a potent and highly selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] ACKR3 functions as a scavenger receptor for a variety of endogenous opioid peptides, including enkephalins and dynorphins. By binding to ACKR3, this compound prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to and activate classical opioid receptors, which may offer alternative therapeutic avenues for opioid-related disorders. This unique mechanism of action underscores the importance of its selectivity for ACKR3 to avoid direct effects on the classical opioid system.
Quantitative Comparison of this compound Activity
The selectivity of this compound is primarily demonstrated through its differential functional activity at ACKR3 compared to the classical opioid receptors. The following table summarizes the available data on the potency of this compound in inducing β-arrestin recruitment, a key signaling pathway for ACKR3.
| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| ACKR3 (human) | This compound | β-arrestin 1 Recruitment | EC50 | 0.61 | |
| Mu Opioid Receptor (MOR) | This compound | β-arrestin 1 Recruitment | EC50 | >10,000 | |
| Delta Opioid Receptor (DOR) | This compound | β-arrestin 1 Recruitment | EC50 | >10,000 | |
| Kappa Opioid Receptor (KOR) | This compound | β-arrestin 1 Recruitment | EC50 | >10,000 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's selectivity.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a G-protein coupled receptor (GPCR) and β-arrestin.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin recruitment to ACKR3 and classical opioid receptors.
Materials:
-
HEK293 or U87 cells co-expressing the receptor of interest (ACKR3, MOR, DOR, or KOR) fused to a reporter tag (e.g., a fragment of β-galactosidase, ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound peptide.
-
Cell culture medium and reagents.
-
Assay buffer.
-
Chemiluminescent substrate.
-
Microplate reader.
Procedure:
-
Cell Culture and Seeding: Cells are cultured to an appropriate density and then seeded into 96-well or 384-well assay plates.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Ligand Stimulation: The cell culture medium is removed, and the diluted this compound is added to the cells. The plates are incubated for a specific period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The chemiluminescent substrate is added to the wells. The interaction between the receptor and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate, producing a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a microplate reader. The data is then normalized to a reference agonist and plotted against the logarithm of the this compound concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.
Radioligand Binding Assay (General Protocol for Determining Binding Affinity)
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Objective: To quantify the affinity of this compound for ACKR3 and classical opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
A high-affinity radioligand specific for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69593 for KOR). A specific, high-affinity radioligand for ACKR3 would also be required.
-
This compound peptide.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction contains cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification of Bound Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A competition binding curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of ACKR3 and classical opioid receptors, as well as a typical experimental workflow for assessing ligand selectivity.
Caption: Signaling pathways of ACKR3 and classical opioid receptors.
Caption: Workflow for validating the selectivity of this compound.
References
A Comparative Analysis of LIH383 and Traditional Opioids: A New Paradigm in Potency
For Immediate Release
LUXEMBOURG – In a significant departure from traditional opioid pharmacology, the novel compound LIH383 presents a unique mechanism of action that redefines the concept of potency in analgesia. This guide provides a comprehensive comparison of this compound with traditional opioids, offering researchers, scientists, and drug development professionals a detailed analysis of their distinct pharmacological profiles, supported by experimental data and methodologies.
This compound, a highly potent and selective agonist of the atypical chemokine receptor ACKR3, does not directly engage the classical opioid receptors (mu, delta, and kappa) that are the primary targets of traditional opioids like morphine, fentanyl, and oxycodone. Instead, it targets ACKR3, a receptor that functions as a scavenger for endogenous opioid peptides. By binding to ACKR3, this compound effectively inhibits this scavenging activity, thereby increasing the local concentration and availability of the body's natural pain-relieving opioids to act on their classical receptors. This indirect mechanism of potentiating endogenous analgesia represents a promising therapeutic strategy with the potential for an improved side-effect profile compared to conventional opioids.
Quantitative Comparison of Potency
The potency of a compound is a measure of the concentration required to produce a specific effect. For this compound, this is its ability to bind to and activate ACKR3, while for traditional opioids, it is their affinity and functional activation of the mu-opioid receptor (μOR), the primary mediator of their analgesic effects.
| Compound | Primary Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | ACKR3 | Not Reported | 0.61 |
| Morphine | μ-Opioid Receptor | 1.168[1][2] | Varies |
| Fentanyl | μ-Opioid Receptor | 1.346[1] | Varies |
| Oxycodone | μ-Opioid Receptor | 25.87[1] | Varies |
Note on Potency Values: Binding affinity (Ki) and functional potency (EC50) values for traditional opioids can vary between studies due to different experimental conditions. The Ki values presented here are from a uniform assessment to allow for a more direct comparison.[1][3][4][5][6] EC50 values for traditional opioids are highly dependent on the specific functional assay employed.
Unraveling the Mechanisms: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and traditional opioids is crucial for understanding their pharmacological effects.
Traditional Opioids directly bind to and activate G-protein coupled opioid receptors, primarily the mu-opioid receptor. This activation initiates a downstream signaling cascade that leads to the desired analgesic effects but also to undesirable side effects such as respiratory depression, tolerance, and dependence.
This compound , in contrast, acts as a modulator of the endogenous opioid system. By binding to the atypical chemokine receptor ACKR3, it prevents the sequestration of endogenous opioid peptides like enkephalins and dynorphins. This leads to an increased concentration of these natural analgesics in the vicinity of the classical opioid receptors, thereby amplifying their pain-relieving effects.
Experimental Protocols: A Closer Look at Potency Determination
The quantitative data presented in this guide are derived from established in vitro experimental protocols. Below are detailed methodologies for two key assays used to characterize the potency of these compounds.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., morphine, fentanyl, oxycodone) to displace a radiolabeled ligand from the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Competition Reaction: A fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a ligand to induce the recruitment of β-arrestin to its target receptor, a key step in GPCR signaling and regulation.
Objective: To determine the functional potency (EC50) of this compound in inducing β-arrestin recruitment to the ACKR3 receptor.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express the ACKR3 receptor fused to a reporter enzyme fragment (e.g., NanoLuc-tagged ACKR3) and β-arrestin fused to a complementary fragment (e.g., LgBiT-tagged β-arrestin).
-
Cell Culture and Plating: Cells are cultured and plated in a suitable microplate.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound (this compound).
-
Incubation: The plate is incubated for a specific time to allow for receptor activation and β-arrestin recruitment.
-
Luminescence Detection: A substrate for the reporter enzyme is added, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The luminescence data are plotted against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis.
Conclusion
This compound represents a paradigm shift in the development of potent analgesics. Its unique mechanism of action, which involves the potentiation of the body's endogenous opioid system, distinguishes it from traditional opioids that directly activate opioid receptors. While a direct comparison of potency based on binding to the same receptor is not possible, the sub-nanomolar EC50 of this compound at its target, ACKR3, highlights its exceptional potency. This novel approach holds the promise of developing a new class of analgesics with a potentially wider therapeutic window and a more favorable safety profile. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this innovative compound.
References
LIH383's Impact on ACKR3: A Comparative Guide to Atypical Chemokine Receptor Modulation
For Immediate Release
This guide provides a detailed comparison of the synthetic peptide LIH383's effect on the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, with the current landscape of small molecule modulators for other atypical chemokine receptors (ACKRs). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of atypical chemokine receptors.
Introduction to Atypical Chemokine Receptors
Atypical chemokine receptors (ACKRs) are a distinct subgroup of the chemokine receptor family that, unlike conventional chemokine receptors, do not typically signal through G protein-dependent pathways to induce cell migration. Instead, they are primarily involved in regulating chemokine gradients by acting as scavengers or transporters of their chemokine ligands. This function is critical in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. The four members of this family are ACKR1 (Duffy Antigen Receptor for Chemokines, DARC), ACKR2 (D6), ACKR3 (CXCR7), and ACKR4 (CCRL1). Their unique signaling properties, particularly their bias towards β-arrestin recruitment, make them intriguing targets for therapeutic intervention.
This compound: A Potent and Selective ACKR3 Agonist
This compound is a synthetic octapeptide that has emerged as a highly potent and selective agonist for ACKR3.[1] It was developed to probe the function of ACKR3 and has revealed important insights into its role as a scavenger not only for its cognate chemokines, CXCL11 and CXCL12, but also for a broad spectrum of opioid peptides.[2] By binding to ACKR3, this compound efficiently induces the recruitment of β-arrestin, a key event in the receptor's scavenging activity, without triggering conventional G protein signaling.[2]
Quantitative Analysis of this compound and Other ACKR3 Modulators
The potency of this compound and other small molecule modulators of ACKR3 has been quantified primarily through β-arrestin recruitment assays. The following table summarizes the available data for key compounds.
| Compound Name | Compound Type | Receptor Target | Assay Type | Potency (EC50/IC50/pIC50/pKi) | Reference |
| This compound | Peptide Agonist | ACKR3 | β-arrestin recruitment | EC50 = 0.61 nM | [2] |
| CCX777 | Small Molecule Agonist | ACKR3 | β-arrestin recruitment | EC50 = 0.95 nM | [3] |
| VUF16840 | Small Molecule Inverse Agonist | ACKR3 | β-arrestin recruitment | - | [4] |
| Compound 23 | Small Molecule Agonist | ACKR3 | β-arrestin recruitment | EC50 = 111 nM | [5] |
| Compound 27 | Small Molecule Agonist | ACKR3 | β-arrestin recruitment | EC50 = 69 nM | [5] |
| VUF-0025663 | Small Molecule Ligand | ACKR3 | Radioligand Displacement | pIC50 = 8.2 | [6] |
| VUF-0025449 | Small Molecule Ligand | ACKR3 | Radioligand Displacement | pKi = 6.7 | [6] |
Comparative Landscape of Modulators for Other Atypical Chemokine Receptors
In contrast to the relatively well-characterized pharmacology of ACKR3, the development of specific small molecule modulators for other atypical chemokine receptors has been more challenging.
ACKR1 (DARC)
ACKR1 is known for its promiscuous binding to a wide range of inflammatory chemokines.[7] While its role in chemokine transcytosis and as a chemokine reservoir on erythrocytes is well-established, there is a notable absence of potent and selective small molecule modulators reported in the scientific literature. The development of such tools is crucial to further elucidate its functions and therapeutic potential.
ACKR2 (D6)
ACKR2 functions as a scavenger of most inflammatory CC-chemokines and plays a critical role in the resolution of inflammation.[8] Its involvement in various inflammatory diseases and cancer has made it an attractive therapeutic target.[9] Although the potential of targeting ACKR2 with small molecule inhibitors has been recognized, specific compounds with well-defined potencies are not yet widely available in the public domain.
ACKR4 (CCRL1)
ACKR4 is primarily involved in controlling the availability of the chemokines CCL19, CCL21, and CCL25, thereby regulating immune cell trafficking. Similar to ACKR1 and ACKR2, the discovery and development of potent and selective small molecule modulators for ACKR4 remain an area of active research with limited publicly disclosed compounds.
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
ACKR3 signaling is predominantly mediated through the β-arrestin pathway upon ligand binding, leading to receptor internalization and subsequent scavenging of the bound ligand. This pathway is distinct from canonical G protein-coupled receptor (GPCR) signaling.
References
- 1. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for targeting ACKR1 in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACKR2: An Atypical Chemokine Receptor Regulating Lymphatic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Cross-Reactivity of LIH383 and Other ACKR3 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) cross-reactivity of LIH383, a potent and selective peptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. The performance of this compound is objectively compared with other available ACKR3 modulators, supported by experimental data to inform researchers in drug discovery and development.
Executive Summary
This compound is a highly selective agonist for ACKR3, a GPCR that functions as a scavenger for various opioid peptides and chemokines.[1] Experimental data demonstrates that this compound exhibits minimal to no cross-reactivity with other closely related opioid and chemokine receptors, highlighting its specificity. This guide compares the selectivity profile of this compound with other known ACKR3 modulators, including the inverse agonist VUF16840 and other small molecule agonists. Based on available data, this compound stands out for its potent agonism and high selectivity, making it a valuable tool for studying ACKR3-mediated biology.
Comparative Selectivity of ACKR3 Modulators
The following table summarizes the quantitative data on the selectivity of this compound and its alternatives. The data is compiled from various studies and presented to facilitate a direct comparison of their on-target potency and off-target effects.
| Compound | Type | Target | Potency (EC50/IC50) | Cross-Reactivity Profile |
| This compound | Peptide Agonist | ACKR3 (CXCR7) | 0.61 nM (β-arrestin recruitment) | No activation or inhibition of other opioid receptors (MOR, DOR, KOR, NOP) or other chemokine receptors at concentrations up to 3 µM.[1] |
| VUF16840 | Small Molecule Inverse Agonist | ACKR3 (CXCR7) | Potent and selective | Exhibits high selectivity for ACKR3 over a broad panel of human chemokine receptors.[2][3][4][5] |
| CCX771 | Small Molecule Agonist | ACKR3 (CXCR7) | 4.1 nM (binding IC50) | Selective for ACKR3 with no effect on CXCL12 binding to CXCR4. |
| Cyclic Pentapeptides (e.g., 1e, 3c) | Peptide Agonist | ACKR3 (CXCR7) | Potent and selective | Demonstrates selectivity for ACKR3 over the closely related CXCR4 receptor.[6] |
Experimental Protocols
The primary method for determining the selectivity of ACKR3 modulators is the β-arrestin recruitment assay. This assay is particularly relevant for ACKR3 as it primarily signals through the β-arrestin pathway rather than G-protein coupling.[1]
β-Arrestin Recruitment Assay (General Protocol)
This protocol provides a generalized procedure for measuring β-arrestin recruitment to ACKR3 upon ligand binding, based on commercially available assay platforms like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific).
Objective: To quantify the interaction between β-arrestin and ACKR3 in response to stimulation by a test compound.
Principle: The assay utilizes engineered cells that co-express the GPCR of interest (ACKR3) fused to a small enzyme fragment (ProLink™ or a transcription factor) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) or a protease. Upon agonist-induced activation of the GPCR, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence or fluorescence).
Materials:
-
PathHunter® or Tango™ GPCR-β-arrestin cell line for ACKR3.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound) and control ligands.
-
Assay buffer and detection reagents specific to the assay platform.
-
Microplates (e.g., 384-well white, clear-bottom).
-
Luminometer or fluorometer plate reader.
Procedure:
-
Cell Plating:
-
Harvest and count the ACKR3-β-arrestin cells.
-
Dilute the cells to the recommended density in the appropriate cell plating medium.
-
Dispense the cell suspension into the wells of a microplate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and control ligands in the assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well of the plate.
-
Incubate the plate at room temperature for the specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
For cross-reactivity studies, perform the same assay using cell lines expressing other GPCRs.
-
Visualizations
Signaling and Assay Diagrams
Caption: ACKR3 signaling is primarily G protein-independent and relies on β-arrestin recruitment.
Caption: Workflow of a typical β-arrestin recruitment assay for GPCRs.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencecast.org [sciencecast.org]
- 3. Inhibition of constitutive activity of the atypical chemokine receptor ACKR3 by the small-molecule inverse agonist VUF16840 | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of LIH383 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of LIH383, a novel modulator of the atypical chemokine receptor ACKR3, and its analogs. This compound potentiates the effects of endogenous opioid peptides, offering a promising therapeutic strategy for pain and depression. However, its clinical translation is hampered by poor plasma stability. This document summarizes the available data on this compound's efficacy, its stability limitations, and compares it with other ACKR3 modulators.
Executive Summary
This compound demonstrates significant analgesic effects in preclinical models. Its mechanism of action, which involves blocking the scavenging activity of the ACKR3 receptor, increases the local availability of natural opioids in the brain. Despite its promising efficacy, this compound exhibits a very short half-life in plasma due to rapid proteolytic degradation. While research into stabilized analogs is underway, publicly available in vivo comparative data between this compound and its stable analogs is currently limited. This guide presents the existing data for this compound and compares it with other non-analog ACKR3 modulators that have been studied in similar models.
This compound: Mechanism of Action
This compound is a peptide agonist of the atypical chemokine receptor ACKR3 (also known as CXCR7).[1] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[2] By binding to and internalizing these peptides, ACKR3 reduces their availability to bind to classical opioid receptors (μ, δ, and κ), thereby dampening their natural analgesic and mood-regulating effects. This compound competitively binds to ACKR3, inhibiting this scavenging function and consequently increasing the concentration of endogenous opioids that can activate classical opioid receptors.[2]
In Vivo Efficacy of this compound
The primary publicly available in vivo data for this compound comes from the formalin test, a widely used model of tonic pain.
Experimental Protocol: Formalin Test
The formalin test is conducted in rodents and involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response.
-
Phase 1 (Acute Nociceptive Pain): Lasting for the first 5-10 minutes, this phase is characterized by immediate pain behaviors (e.g., flinching, licking, biting the injected paw) and is mediated by the direct activation of nociceptors.
-
Phase 2 (Inflammatory Pain): Occurring 15-40 minutes post-injection, this phase involves inflammatory processes and central sensitization of the nervous system, resulting in prolonged pain behaviors.
Compounds are administered prior to the formalin injection, and their effects on the duration and intensity of pain behaviors in both phases are quantified.
References
Benchmarking LIH383's Analgesic Effects Against Known Pain Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel analgesic compound LIH383 against established pain therapeutics, including the opioid agonist morphine, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and the gabapentinoid, gabapentin. This document outlines the distinct mechanisms of action, presents available preclinical data from the formalin test, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction to this compound: A Novel Mechanism of Action
This compound is a novel synthetic peptide that exhibits analgesic properties through a unique mechanism of action. Unlike traditional opioids that directly activate opioid receptors, this compound targets the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2][3][4][5][6][7] ACKR3 has been identified as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][2][3][5][6][7][8] By binding to and inhibiting ACKR3, this compound prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors (mu, delta, and kappa). This potentiation of the body's natural pain-relief system offers a promising new therapeutic strategy for pain management.[1][2][3][4][5][6][7] Preclinical studies have demonstrated that this compound exhibits significant analgesic effects in models of tonic pain, such as the formalin test.[1][6]
Comparative Analgesic Efficacy: Formalin Test
The formalin test is a widely used preclinical model of tonic pain that assesses the response to a persistent chemical stimulus. The test has two distinct phases: an initial acute phase (Phase 1) lasting approximately 5 minutes, followed by a second, more prolonged inflammatory phase (Phase 2) that begins around 15-20 minutes after formalin injection. The data presented below is collated from various preclinical studies in rats. It is important to note that while this compound has been evaluated in the formalin test with reports of "significant analgesic effects," specific quantitative data from publicly available sources is limited. The following tables therefore provide a benchmark for comparison based on the performance of established analgesics.
Table 1: Analgesic Effects in the Formalin Test (Phase 1 - Acute Nociceptive Pain)
| Compound | Dose Range (mg/kg) | Route of Administration | Animal Model | Observed Effect on Licking/Flinching Time | Citation(s) |
| This compound | Data not publicly available | --- | --- | Data not publicly available | [1][6] |
| Morphine | 1 - 6 | Intraperitoneal (i.p.) | Rat | Dose-dependent reduction | [9][10][11][12] |
| Ibuprofen | 30 - 300 | Intraperitoneal (i.p.) | Rat | No significant effect | [9] |
| Gabapentin | 50 - 200 | Intraperitoneal (i.p.) | Rat | No significant effect | [9][13][14][15] |
Table 2: Analgesic Effects in the Formalin Test (Phase 2 - Inflammatory Pain)
| Compound | Dose Range (mg/kg) | Route of Administration | Animal Model | Observed Effect on Licking/Flinching Time | Citation(s) |
| This compound | Data not publicly available | --- | --- | Significant reduction reported | [1][6] |
| Morphine | 1 - 6 | Intraperitoneal (i.p.) | Rat | Dose-dependent reduction | [9][10][11][12] |
| Ibuprofen | 30 - 300 | Intraperitoneal (i.p.) | Rat | Dose-dependent reduction | [9][16][17][18][19] |
| Gabapentin | 50 - 200 | Intraperitoneal (i.p.) | Rat | Dose-dependent reduction | [9][13][14][15][20] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the comparator drugs are visualized below. These diagrams illustrate the key molecular interactions that lead to their analgesic effects.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Morphine.
Caption: Mechanism of action of Ibuprofen.
Caption: Mechanism of action of Gabapentin.
Experimental Protocols for Key Analgesic Assays
Detailed methodologies for common preclinical pain models are provided below to facilitate the design and interpretation of comparative studies.
Formalin Test
Objective: To assess the analgesic efficacy of a compound against tonic, persistent pain.
Procedure:
-
Acclimation: Rodents (rats or mice) are individually placed in a clear observation chamber for at least 30 minutes to acclimate to the environment.
-
Compound Administration: The test compound (e.g., this compound, morphine, ibuprofen, gabapentin) or vehicle is administered at predetermined doses and routes (e.g., intraperitoneal, oral, subcutaneous).
-
Formalin Injection: After a specified pretreatment time, a dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is continuously observed for a set period (e.g., 60 minutes). The total time spent licking, biting, or flinching the injected paw is recorded.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes). The total time spent in nociceptive behaviors in each phase is calculated and compared between treated and control groups. A reduction in this time indicates an analgesic effect.[9][11][12][16][17][18][19][21][22][23][24]
Hot Plate Test
Objective: To evaluate the analgesic effect of a compound on thermal pain sensitivity.
Procedure:
-
Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: At various time points after administration, the animals are placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline indicates an analgesic effect. The percentage of the maximal possible effect (%MPE) can also be calculated.
Tail-Flick Test
Objective: To assess the analgesic properties of a compound against a thermal stimulus.
Procedure:
-
Baseline Latency: The animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to flick its tail away from the heat source is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: A significant increase in the tail-flick latency indicates analgesia.
Acetic Acid-Induced Writhing Test
Objective: To screen for peripheral analgesic activity.
Procedure:
-
Compound Administration: The test compound or vehicle is administered to the animals.
-
Induction of Writhing: After a set pretreatment time, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The total number of writhes in the treated groups is compared to the control group. A reduction in the number of writhes suggests an analgesic effect.
Conclusion
This compound represents a promising novel analgesic with a distinct mechanism of action that differentiates it from currently available pain therapeutics. By targeting the ACKR3 scavenger receptor, this compound potentiates the endogenous opioid system, offering a potential new avenue for pain management. While preclinical data indicates its efficacy in the formalin test, further publication of detailed quantitative and comparative studies is necessary to fully elucidate its analgesic profile relative to standard-of-care drugs like morphine, ibuprofen, and gabapentin. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and interpret future studies aimed at comprehensively benchmarking the analgesic effects of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of morphine on formalin-induced nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gabapentin produces dose-dependent antinociception in the orofacial formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of intrathecal gabapentin on pain behavior and hemodynamics on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spinal gabapentin is antinociceptive in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peerj.com [peerj.com]
- 17. scispace.com [scispace.com]
- 18. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gabapentin Produces Dose-Dependent Antinociception in the Orofacial Formalin Test in the Rat | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 21. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
LIH383 Signaling Profile: A Comparative Guide for Researchers
This guide provides a detailed comparison of the signaling profile of LIH383, a novel biased agonist for the atypical chemokine receptor 3 (ACKR3), with other known biased agonists for the same receptor. The information presented herein is intended for researchers, scientists, and drug development professionals working on G protein-coupled receptor (GPCR) signaling and drug discovery.
Introduction to this compound and Biased Agonism at ACKR3
This compound is a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] ACKR3 is characterized as an intrinsically β-arrestin-biased GPCR, meaning it preferentially signals through the β-arrestin pathway without activating canonical G protein signaling cascades.[1][2][3] This property of biased agonism, where a ligand stabilizes a receptor conformation that favors one signaling pathway over another, is of significant interest in drug development for its potential to elicit more specific therapeutic effects with fewer side effects. This guide compares the β-arrestin-mediated signaling of this compound to that of other known ACKR3 agonists.
Quantitative Signaling Profile Comparison
The following table summarizes the quantitative signaling parameters for this compound and other biased agonists targeting ACKR3. The data presented are for β-arrestin recruitment, as ACKR3 does not couple to G proteins. The lack of G protein activation is a key feature of the signaling profile for all listed agonists.
| Ligand | Agonist Type | β-Arrestin Recruitment Potency (EC50) | β-Arrestin Recruitment Efficacy (Emax) | G Protein Activation (cAMP Inhibition) |
| This compound | Peptide | 4.8 nM[1] | 83 ± 1% (relative to CXCL12)[1] | No significant activation[1] |
| CXCL12 | Endogenous Chemokine | 0.75 nM[1] | 100% (reference)[1] | No significant activation[1] |
| CCX771 | Small Molecule | 0.95 nM[1] | 75 ± 2% (relative to CXCL12)[1] | Not reported in direct comparison |
| CXCL11 | Endogenous Chemokine | Potent agonist | Elicits robust β-arrestin recruitment | No G protein signaling[3] |
| VUF15485 | Small Molecule | Potent agonist | Elicits robust β-arrestin recruitment | Not reported in direct comparison |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathway of ACKR3 biased agonists and a typical experimental workflow for characterizing their signaling profiles.
Caption: ACKR3 biased agonist signaling pathway.
Caption: Workflow for assessing biased agonism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (NanoBiT Assay)
This protocol is based on the NanoLuc Binary Technology (NanoBiT) assay, a bioluminescence-based method to monitor protein-protein interactions in real-time in living cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with plasmids encoding for ACKR3 fused to one subunit of the NanoLuc luciferase (e.g., LgBiT) and β-arrestin-2 fused to the complementary subunit (e.g., SmBiT).
-
Assay Preparation: Transfected cells are seeded into 96-well plates and incubated for 24 hours. Before the assay, the culture medium is replaced with an assay buffer (e.g., HBSS).
-
Ligand Stimulation: Cells are treated with increasing concentrations of the test compounds (e.g., this compound, CXCL12).
-
Luminescence Detection: The Nano-Glo Live Cell substrate is added to the wells, and luminescence is measured over time using a plate reader. The recruitment of β-arrestin-SmBiT to ACKR3-LgBiT brings the two NanoLuc subunits into close proximity, resulting in a luminescent signal.
-
Data Analysis: The luminescence data is normalized and plotted against the logarithm of the agonist concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.
G-Protein Activation Assay (GloSensor™ cAMP Assay)
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in G protein signaling, particularly for Gs and Gi coupled receptors.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding ACKR3 and a plasmid for the GloSensor™ cAMP Assay, which contains a genetically engineered form of luciferase that is sensitive to cAMP levels. For a positive control, cells are transfected with a known Gi-coupled receptor, such as CXCR4.
-
Assay Preparation: Transfected cells are seeded into 96-well plates and incubated. Prior to the assay, the cells are equilibrated with the GloSensor™ cAMP reagent.
-
Ligand Stimulation: Cells are stimulated with the test compounds. To assess Gi activation, cells are first treated with forskolin to induce cAMP production, and then the ability of the agonist to inhibit this production is measured.
-
Luminescence Detection: Luminescence is measured using a plate reader. A decrease in the luminescent signal upon agonist treatment (in the presence of forskolin) indicates Gi activation.
-
Data Analysis: The change in luminescence is plotted against the agonist concentration. For ACKR3 agonists, no significant change in the cAMP-induced luminescent signal is expected, confirming the lack of G protein coupling.[1]
Conclusion
This compound is a potent biased agonist of ACKR3, effectively inducing β-arrestin recruitment with an efficacy comparable to the endogenous ligand CXCL12.[1] Its signaling profile is consistent with other known ACKR3 agonists, all of which demonstrate a strong preference for the β-arrestin pathway while not engaging G protein signaling. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the further investigation and development of biased agonists targeting ACKR3 for various therapeutic applications.
References
- 1. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LIH383 and VUF15485 for ACKR3 Binding
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a significant drug target due to its role in various physiological and pathological processes, including cancer, inflammation, and development. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate classical signaling cascades. Instead, it primarily functions as a scavenger receptor, internalizing its ligands, and as a signal transducer through the β-arrestin pathway. This unique signaling profile has spurred the development of selective ligands to modulate its activity. This guide provides a detailed head-to-head comparison of two prominent ACKR3 agonists: the peptide-based LIH383 and the small molecule VUF15485.
At a Glance: this compound vs. VUF15485
| Feature | This compound | VUF15485 |
| Molecule Type | Octapeptide | Small Molecule |
| Binding Affinity | Competes at low nanomolar concentrations | Kd = 8.2 nM; pIC50 = 8.3 |
| Functional Activity | Potent Agonist | High-Affinity Agonist |
| Potency (β-arrestin recruitment) | EC50 = 0.61 nM | pEC50 = 7.6 |
| Selectivity | Highly selective for ACKR3 | Selective for ACKR3 |
| Binding Kinetics | Not explicitly defined | Rapid kinetics, short residence time (<2 min)[1] |
Binding and Functional Characteristics
This compound, an octapeptide derived from the opioid peptide adrenorphin, is a highly potent and selective agonist of ACKR3.[2] It effectively competes with the natural ligand CXCL12 for binding to ACKR3 at low nanomolar concentrations.[3][4] Functionally, this compound is a potent inducer of β-arrestin recruitment to ACKR3, with a reported EC50 value of 0.61 nM.[4][5] This potent activity highlights its utility as a tool to probe the β-arrestin-mediated signaling of ACKR3.
VUF15485 is a small-molecule agonist that also demonstrates high affinity and selectivity for ACKR3.[1][6] Direct radioligand binding studies have determined its dissociation constant (Kd) to be 8.2 nM.[1][6] In competition binding assays using radiolabeled CXCL12, VUF15485 exhibits a pIC50 of 8.3.[1][6] In functional assays, it potently recruits β-arrestin2 with a pEC50 of 7.6.[1][6] Docking studies suggest that VUF15485 occupies both the major and minor binding pockets of the receptor.[6] An interesting characteristic of VUF15485 is its rapid binding kinetics and consequently a short residence time at the receptor, which is less than 2 minutes.[1]
Experimental Methodologies
This compound Binding and Functional Assays
β-Arrestin Recruitment Assay (NanoBiT): The potency of this compound in inducing β-arrestin recruitment to ACKR3 was determined using a NanoLuciferase Binary Technology (NanoBiT) assay. In this system, ACKR3 is fused to one subunit of the NanoLuciferase enzyme, and β-arrestin is fused to the complementary subunit. Ligand-induced recruitment of β-arrestin to ACKR3 brings the two subunits into close proximity, resulting in a luminescent signal that is measured to quantify the interaction.
Binding Competition Assay: To assess the direct binding of this compound to ACKR3, a competition binding assay was performed using U87 cells engineered to express ACKR3.[7] The cells were incubated with a fluorescently labeled CXCL12 (CXCL12-AF647) at a fixed concentration, along with varying concentrations of unlabeled this compound.[7] The ability of this compound to displace the fluorescently labeled CXCL12 was quantified by flow cytometry, providing evidence of direct competition for the same binding site.[7]
VUF15485 Binding and Functional Assays
Radioligand Competition Binding Assay: The binding affinity of VUF15485 for ACKR3 was determined through competition binding experiments.[1] Membranes from HEK293T cells transiently expressing human ACKR3 were incubated with a fixed concentration of [125I]CXCL12 and increasing concentrations of VUF15485.[1][6] The displacement of the radioligand by VUF15485 was measured to calculate the inhibitory constant (pIC50).[1][6]
Saturation Binding Assay: To determine the dissociation constant (Kd) of VUF15485, saturation binding experiments were conducted using tritiated VUF15485 ([3H]VUF15485).[1][6] Membranes from HEK293T cells expressing ACKR3 were incubated with increasing concentrations of [3H]VUF15458 until saturation was reached.[6] Non-specific binding was determined in the presence of a high concentration of unlabeled VUF15485. Specific binding was then plotted against the concentration of the radioligand to calculate the Kd.[6]
Bioluminescence Resonance Energy Transfer (BRET)-based β-Arrestin2 Recruitment Assay: The functional potency of VUF15485 was assessed using a BRET-based assay to measure β-arrestin2 recruitment.[6] In this assay, ACKR3 is fused to a Renilla luciferase (RLuc) donor, and β-arrestin2 is fused to a fluorescent acceptor. Upon agonist stimulation, the recruitment of β-arrestin2 to ACKR3 brings the donor and acceptor into close proximity, allowing for energy transfer that can be measured to quantify the interaction and determine the pEC50 value.[6]
ACKR3 Signaling and Experimental Workflow
The binding of agonists like this compound and VUF15485 to ACKR3 primarily initiates a β-arrestin-dependent signaling cascade, as the receptor does not typically couple to G-proteins.[8][9][10] This leads to receptor internalization and scavenging of extracellular ligands.[8][9][10] ACKR3 can also form heterodimers with other receptors, such as CXCR4, to modulate their signaling.[11]
The following diagram illustrates a typical experimental workflow for characterizing the binding of a novel ligand to ACKR3.
References
- 1. Pharmacological Characterization and Radiolabeling of VUF15485, a High-Affinity Small-Molecule Agonist for the Atypical Chemokine Receptor ACKR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LIH383: A Comprehensive Guide
Disclaimer: As "LIH383" does not correspond to a publicly documented chemical substance, this document outlines a comprehensive, procedural framework for the safe disposal of a hypothetical, novel lithium-containing compound. Researchers and laboratory personnel must adapt these procedures based on the known and determined hazardous properties of the actual substance.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical compound this compound, adhering to best practices in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough risk assessment is mandatory. The foundation of a safe disposal protocol is a deep understanding of the chemical's properties.
Experimental Protocol: Hazard Characterization
-
Information Review: The first step in risk assessment is to consult any available Safety Data Sheet (SDS) or internal documentation for this compound.[1][2] This documentation is crucial for identifying known hazards.[2]
-
Hazard Identification: The substance must be evaluated for the four primary characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4][5]
-
Ignitability (EPA Code D001): Determine the flash point of liquid this compound. Solids should be assessed for their potential to cause fire through friction or spontaneous combustion.[5]
-
Corrosivity (EPA Code D002): For aqueous solutions, measure the pH. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.[5][6]
-
Reactivity (EPA Code D003): Assess the stability of this compound under normal conditions.[5] Determine if it reacts violently with water, forms potentially explosive mixtures, or releases toxic gases.[5]
-
Toxicity (EPA Codes D004-D043): If the compound is suspected of containing toxic constituents, the Toxicity Characteristic Leaching Procedure (TCLP) should be performed.[5][7] This test simulates landfill conditions to determine if harmful chemicals could leach into groundwater.[5][8]
-
-
Route of Exposure Evaluation: Consider all potential routes of exposure, including inhalation of dust or aerosols, skin absorption, and accidental ingestion or injection.[1]
Data Presentation: Hypothetical Hazard Profile for this compound
| Hazard Characteristic | EPA Code | Test Method | Hypothetical Result for this compound |
| Ignitability | D001 | Flash Point Determination | > 140°F (Not Ignitable) |
| Corrosivity | D002 | pH Measurement | 6.8 (Not Corrosive) |
| Reactivity | D003 | Water Reactivity Test | Stable, no reaction with water |
| Toxicity | D004-D043 | TCLP | Below regulatory limits |
Personal Protective Equipment (PPE) and Safety Precautions
Based on the hazard assessment, appropriate PPE must be selected and used at all times during handling and disposal.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any potential dust or vapors. |
In case of eye or skin contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[9]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure regulatory compliance.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for this compound waste.[9][10]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as waste accumulation begins.[10][11] The label must clearly state the chemical name ("this compound"), composition, and associated hazards.[10]
-
Segregation: Store the this compound waste container separately from incompatible materials.[9][10][12] For instance, acids should be stored away from bases and flammables.[10]
-
Closure: Keep the waste container securely closed except when adding waste.[9][10][12] Do not leave funnels in the container.[10]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9][12]
Step-by-Step Disposal Procedure
-
Waste Accumulation: Collect all this compound waste, including contaminated materials like gloves, wipes, and absorbent pads, in the designated hazardous waste container.
-
Documentation: Maintain a log of the waste being added to the container, noting the quantities.
-
Storage: Store the waste container in a designated satellite accumulation area near the point of generation.[10] This area must be under the control of the laboratory personnel generating the waste.[10]
-
Pickup Request: Once the container is nearly full (approximately 90% capacity) or has been accumulating for six months, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) office.[10][12]
-
EHS Collection: EHS personnel will collect the properly labeled and sealed container for transport to a licensed hazardous waste disposal facility.
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
General Guidelines for Lithium-Containing Compounds
While the specific properties of this compound are unknown, general precautions for lithium compounds should be considered:
-
Reactivity: Some lithium compounds can react with moisture to produce flammable or toxic gases.
-
Disposal Regulations: Disposal of lithium-containing waste, particularly batteries, is regulated.[13][14] It is often forbidden to dispose of them in regular trash.[13]
-
Professional Disposal: Always use a professional and authorized waste management company for the final disposal of chemical waste.[13]
By adhering to this procedural framework and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of novel chemical compounds like this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. actenviro.com [actenviro.com]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. michigan.gov [michigan.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. tadiranbat.com [tadiranbat.com]
- 14. Lithium Battery Disposal [bipowerusa.com]
Essential Safety and Logistical Information for Handling LIH383
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of LIH383, a potent and selective agonist of the atypical chemokine receptor ACKR3.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on established safety protocols.[4] Adherence to these recommendations is critical to minimize exposure and ensure personal safety in the laboratory.
| PPE Category | Specification |
| Eye/Face Protection | Use appropriate safety glasses. |
| Skin Protection | Use appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003). Gloves should be inspected before use.[4] |
| Body Protection | Wear appropriate protective clothing. |
| Respiratory Protection | If a risk assessment indicates it is necessary, use a suitable respirator. |
| Engineering Controls | Use in a chemical fume hood.[4] Ensure the laboratory is equipped with a safety shower and eye wash station.[4] |
Experimental Protocols: Safe Handling and Operational Workflow
Proper handling of this compound is essential to prevent contamination and ensure the integrity of experimental results while maintaining a safe laboratory environment. The following protocols outline the key steps for safe handling from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store desiccated, frozen, and in the dark.[2]
Preparation and Handling:
-
Engineering Controls : All handling of this compound should be conducted in a chemical fume hood with an independent air supply.[4] The work area should be well-ventilated.[4]
-
Avoid Contamination : Avoid inhalation, as well as contact with eyes, skin, and clothing.[4] Prevent the formation of dust and aerosols.[4]
-
Personal Protective Equipment : Before handling, ensure all recommended PPE is correctly worn. This includes safety glasses, chemical-resistant gloves, and appropriate protective clothing.[4]
-
Weighing and Aliquoting : If working with a solid form, handle it carefully to avoid creating dust. For creating solutions, this compound is soluble in water.[2]
-
Ignition Sources : Keep the compound away from sources of ignition.[4]
Spill Management:
-
Evacuate : Evacuate personnel from the immediate spill area.[4]
-
Ventilate : Ensure adequate ventilation of the area.[4]
-
Containment : Cover the spillage with a suitable absorbent material.[4]
-
Clean-up : Using non-sparking tools, sweep up the material and place it in an appropriate container for disposal.[4]
-
Decontamination : Decontaminate the spill site with a 10% caustic solution and ventilate the area until disposal is complete.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to national and local regulations.
-
Product Disposal : Transfer the waste material to a suitable, sealed container.[4] Arrange for collection by a specialized disposal company.[4]
-
Contaminated Packaging : Dispose of contaminated packaging in a regulated landfill site or by another approved method for hazardous or toxic wastes.[4]
-
Environmental Precautions : Do not let the product enter drains.[4]
First Aid Measures
In the event of exposure to this compound, immediate medical attention is required.[4] The following first aid measures should be taken:
-
General Advice : Consult a physician and show them the Safety Data Sheet (SDS).[4]
-
If Inhaled : Move the person to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration.[4]
-
In Case of Skin Contact : Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[4]
-
In Case of Eye Contact : Flush the eyes with plenty of water for at least 15 minutes.[4]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[4]
This compound Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
